molecular formula C13H17ClN4O6 B1674191 D-Furaltadone hydrochloride CAS No. 3759-92-0

D-Furaltadone hydrochloride

Cat. No.: B1674191
CAS No.: 3759-92-0
M. Wt: 360.75 g/mol
InChI Key: PPSVFZXMDMUIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furaltadone Hydrochloride (CAS 3759-92-0) is a synthetic nitrofuran antibiotic with potent antibacterial and antiprotozoal properties, serving as a valuable tool in microbiological and environmental research . Its primary research value lies in its distinct mechanism of action; it induces irreversible damage to essential microbial enzymes, degrades polypeptide chains, and fragments bacterial DNA and RNA backbone structures, providing a multifaceted model for studying antimicrobial efficacy and the development of resistance . Researchers employ Furaltadone Hydrochloride in studies aimed at understanding genetic mutations and cellular adaptations in bacteria, which is crucial for combating the growing threat of antimicrobial resistance . Its efficacy against organisms like coccidia also makes it relevant for investigations into antiprotozoal therapies . Furthermore, due to its historical use in aquaculture and livestock, and subsequent regulatory bans in the food-producing animal sector, it has become a significant target for environmental science research . Recent studies focus on developing advanced photocatalytic methods, such as sulfate-radical advanced oxidation processes, for the efficient degradation of Furaltadone from wastewater, highlighting its role in ecological safety and pollution mitigation studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to note that the use of Furaltadone in food-producing animals has been prohibited in the European Union since 1993 due to concerns regarding potential carcinogenic and mutagenic residues .

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSVFZXMDMUIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045380
Record name Furaltadone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3759-92-0
Record name Furaltadone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3759-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furaltadone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(morpholinomethyl)-3-[[(5-nitro-2-furyl)methylene]amino]oxazolidine-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mechanistic Dissection of Nitrofuran Resistance: From Chromosomal Deletions to Plasmid-Mediated Efflux

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrofurans (e.g., nitrofurantoin, furazolidone) represent a unique class of "prodrug" antibiotics that have retained clinical efficacy for decades due to a complex, multi-hit mechanism of action.[1] However, the landscape is shifting.[2] While historically driven by chromosomal loss-of-function mutations in nitroreductase genes (nfsA, nfsB), recent surveillance has identified plasmid-mediated efflux pumps (oqxAB) and cofactor biosynthesis defects (ribE) as emerging threats.[3] This guide synthesizes the molecular causality of these mechanisms and provides self-validating experimental protocols for their characterization.

The Pharmacodynamic Core: The Prodrug Paradox

To understand resistance, one must first respect the activation pathway. Nitrofurans are biologically inert until reduced within the bacterial cytoplasm.[2] This activation is catalyzed primarily by Type I oxygen-insensitive nitroreductases .

The Activation Cascade
  • Entry: Nitrofurantoin enters the cell via passive diffusion and non-specific transport channels.

  • Reduction: The enzymes NfsA (major) and NfsB (minor) catalyze the stepwise reduction of the nitro group (

    
    ) using NADPH as an electron donor and FMN (Flavin Mononucleotide)  as an essential cofactor.[2]
    
  • Cytotoxicity: This reduction generates highly reactive electrophilic intermediates—specifically nitroso and hydroxylamine derivatives.

  • Target Engagement: These radicals attack multiple macromolecular targets simultaneously:

    • DNA: Causing strand breakage and helix destabilization.

    • Ribosomes: Inhibiting protein synthesis.[4]

    • Metabolic Enzymes: Disrupting the Krebs cycle.

The Resistance Implication: Because the drug targets multiple systems, single-point mutations in target sites (e.g., gyrase in fluoroquinolones) do not confer resistance. Instead, resistance is almost exclusively achieved by preventing activation —effectively shutting down the prodrug-to-drug conversion.

Chromosomal Resistance Landscapes

The primary driver of high-level nitrofuran resistance (MIC > 128 µg/mL) in Enterobacterales is the inactivation of the activation machinery.

The nfsA and nfsB Null Hypothesis
  • Mechanism: Loss-of-function mutations (frameshifts, nonsense mutations, or IS element insertions) in the nfsA gene are the most common cause of resistance.

  • Stepwise Evolution:

    • nfsA mutation alone: Low-to-intermediate resistance (MIC 32–64 µg/mL).

    • nfsA + nfsB double mutation: High-level resistance (MIC > 128 µg/mL).

  • Clinical Relevance: In clinical E. coli isolates, nfsA inactivation is detected in >80% of resistant strains.

The ribE Cofactor Disruption (The "Hidden" Mechanism)

A sophisticated mechanism often overlooked involves the ribE gene, which encodes lumazine synthase, an enzyme critical for riboflavin (Vitamin B2) biosynthesis.

  • Causality: NfsA and NfsB are flavoproteins; they require FMN to transfer electrons.[2]

  • The Chain Reaction: Mutation in ribE

    
     Reduced Riboflavin 
    
    
    
    Reduced FMN levels
    
    
    Apo-enzyme (inactive) NfsA/NfsB
    
    
    Failure to activate Nitrofurantoin.[2]
  • Detection: These mutants are often auxotrophic for riboflavin.

The Plasmid-Mediated Threat: oqxAB[2][3][5][6]

While chromosomal mutations are recessive (loss of function), plasmid-mediated resistance introduces a dominant, transferable threat.

The oqxAB Efflux Pump
  • Class: RND (Resistance-Nodulation-Division) family multidrug efflux pump.

  • Substrate Profile: Quinolones, chloramphenicol, and nitrofurans .[5][6]

  • Genetic Context: Often flanked by IS26 elements on conjugative plasmids (e.g., IncFII), facilitating horizontal gene transfer.

  • Synergy: oqxAB alone typically confers low-level resistance (MIC 32–64 µg/mL). However, it acts as a "stepping stone," allowing bacteria to survive sub-lethal concentrations long enough to develop chromosomal nfsA mutations.

Visualizing the Pathway

The following diagram illustrates the activation pathway and the specific blockage points that result in resistance.

NitrofuranMechanism cluster_extracellular Extracellular Space cluster_cytoplasm Bacterial Cytoplasm Nitro_Out Nitrofurantoin (Prodrug) Nitro_In Nitrofurantoin (Intracellular) Nitro_Out->Nitro_In Diffusion NfsA NfsA (Major Reductase) Nitro_In->NfsA Substrate Binding OqxAB OqxAB Efflux Pump Nitro_In->OqxAB Efflux (Plasmid) Intermediates Reactive Intermediates (Nitroso/Hydroxylamine) NfsA->Intermediates Reduction (Type I) NfsB NfsB (Minor Reductase) NfsB->Intermediates Reduction (Type I) RibE RibE (Lumazine Synthase) FMN FMN Cofactor RibE->FMN Biosynthesis FMN->NfsA Activation FMN->NfsB Activation DNA DNA Damage Intermediates->DNA Lethal Attack OqxAB->Nitro_Out Expulsion

Figure 1: Mechanistic pathway of Nitrofuran activation and resistance nodes (Efflux vs. Enzyme Inactivation).

Experimental Validation Protocols

As an application scientist, you require self-validating protocols. The following workflows distinguish between mechanisms.

Protocol: The "Aerobic vs. Anaerobic" Phenotypic Screen

This assay validates the loss of Type I nitroreductases (nfsA/B) versus other mechanisms.

  • Principle: nfsA and nfsB are oxygen-insensitive (Type I). Bacteria also possess oxygen-sensitive (Type II) reductases that are inhibited by oxygen. Under anaerobic conditions, Type II enzymes activate the drug even if nfsA is mutated.

ConditionnfsA/B Mutant (Resistant)Wild Type (Susceptible)Interpretation
Aerobic MIC High (>64 µg/mL)Low (<32 µg/mL)Standard Resistance Profile
Anaerobic MIC Low (Reversion to Susceptibility)Low Confirms resistance is due to Type I reductase loss.
Result If MIC drops >4-fold anaerobically, the mechanism is nfsA/B inactivation.

Methodology:

  • Prepare duplicate 96-well microtiter plates with Mueller-Hinton Broth (MHB).

  • Inoculate both with

    
     CFU/mL of the isolate.
    
  • Incubate Plate A in ambient air (Aerobic).

  • Incubate Plate B in an anaerobic chamber (GasPak system).

  • Read MIC after 18-24 hours.

Protocol: Genotypic Characterization Workflow

To confirm the specific genetic lesion, use the following targeted sequencing approach.

Primers Design Strategy: Do not target internal fragments. Resistance often stems from large deletions or IS insertions. Design primers targeting 100bp upstream and downstream of the coding regions.

GeneTarget FunctionForward Primer StrategyReverse Primer Strategy
nfsA Major Reductase-100bp UTR+100bp UTR
nfsB Minor Reductase-100bp UTR+100bp UTR
oqxA Efflux SubunitInternal ConservedInternal Conserved
ribE Cofactor SynthesisFlanking RegionFlanking Region

Diagnostic Decision Tree

The following DOT diagram outlines the logical flow for characterizing a resistant isolate.

DiagnosticWorkflow Start Clinical Isolate (MIC > 64 µg/mL) Step1 Perform Aerobic vs. Anaerobic MIC Start->Step1 Decision1 Anaerobic MIC Drops > 4-fold? Step1->Decision1 BranchA Yes: Reductase Defect Decision1->BranchA Yes BranchB No: Efflux/Other Decision1->BranchB No PCR_A PCR: nfsA / nfsB BranchA->PCR_A PCR_B PCR: oqxAB / ribE BranchB->PCR_B ResultA1 Mutation Found: Chromosomal Resistance PCR_A->ResultA1 ResultA2 Wild Type: Check ribE (Cofactor) PCR_A->ResultA2 ResultB1 Positive oqxAB: Plasmid-Mediated PCR_B->ResultB1

Figure 2: Logical workflow for identifying specific nitrofuran resistance mechanisms.

Future Outlook & Drug Design

The resilience of nitrofurantoin against resistance development is attributed to its fitness cost. nfsA/nfsB mutants often show reduced growth rates. However, the emergence of plasmid-mediated oqxAB changes the calculus.

Key Development Considerations:

  • Efflux Inhibition: Next-generation nitrofurans should be co-developed with RND efflux pump inhibitors (EPIs) to neutralize oqxAB.

  • Structure-Activity Relationship (SAR): Modifications to the furan ring that bypass NfsA requirement and utilize Type II reductases (which are essential and harder to mutate) could restore potency against nfsA mutants.

References

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(suppl_A), 23-30. Link

  • Ho, P. L., et al. (2016).[7] Plasmid-Mediated OqxAB Is an Important Mechanism for Nitrofurantoin Resistance in Escherichia coli.[2][8][5] Antimicrobial Agents and Chemotherapy, 60(1), 537-543.[2] Link

  • Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology, 180(21), 5529-5539. Link

  • Khamari, B., et al. (2024).[2][9] Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Medical Principles and Practice. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. Link

Sources

The Prohibited Status of Furaltadone in Food-Producing Animals: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a synthetic nitrofuran antibiotic, was once widely employed in veterinary medicine to treat and prevent bacterial and protozoal infections in food-producing animals, particularly poultry.[1] Its broad-spectrum efficacy and cost-effectiveness made it a popular choice for managing diseases like coccidiosis and intestinal infections.[1] However, mounting scientific evidence regarding its potential carcinogenic and mutagenic effects led to a global regulatory shift, culminating in a widespread ban on its use in animals intended for human consumption.[1][2] This guide provides an in-depth analysis of the regulatory landscape, the scientific rationale underpinning the ban, and the analytical methodologies employed to enforce it.

The Toxicological Profile of Furaltadone: A Genotoxic Carcinogen

The primary driver behind the prohibition of furaltadone is its classification as a genotoxic carcinogen.[3] Unlike non-genotoxic carcinogens, which often have a threshold below which no cancerous effects are observed, genotoxic substances are considered to pose a risk at any level of exposure. This "zero-tolerance" approach is rooted in the mechanism by which furaltadone and its metabolites can induce cancer.

The carcinogenicity of furaltadone is linked to its metabolic activation.[4] In the animal's body, the nitro group of the furan ring is reduced, creating highly reactive intermediates.[4] These electrophilic metabolites can covalently bind to cellular macromolecules, including DNA, forming DNA adducts.[5] The formation of these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[5] Studies have demonstrated that metabolites of nitrofurans can bind to hepatic DNA, providing direct evidence of their genotoxic potential.[2]

Due to these public health concerns, regulatory bodies worldwide have concluded that a safe level of furaltadone residues in food products cannot be established, leading to its prohibition in food-producing animals.[3]

Pharmacokinetics and the Marker Residue: 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

A critical aspect of regulating furaltadone is understanding its behavior in the animal body. Furaltadone is rapidly metabolized, and the parent drug is often undetectable in tissues shortly after administration.[2][6] However, its metabolites can bind to tissue proteins, forming stable, long-lasting residues.[7] This persistence makes the detection of the parent compound an unreliable method for monitoring its illegal use.

The key to enforcing the ban on furaltadone lies in the identification and quantification of its major tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[7] The formation of AMOZ is a result of the biotransformation of furaltadone, where the side-chain of the molecule remains intact and becomes covalently bound to proteins.[8] This bound AMOZ can be chemically released from the tissue proteins under acidic conditions, allowing for its detection and quantification.[9] Because AMOZ is a unique metabolite of furaltadone, its presence in animal-derived food is considered unequivocal evidence of the illegal use of the parent drug.[7]

Global Regulatory Landscape: A Harmonized Prohibition

The scientific consensus on the risks associated with furaltadone has led to a harmonized regulatory approach across major global markets, with most jurisdictions prohibiting its use in food-producing animals.

Regulatory Body/CountryStatusKey Regulation/LegislationMarker ResidueAction Level
European Union (EU) Banned Council Regulation (EEC) No 2377/90, Annex IVAMOZNo permitted level
United States (US) Banned 21 CFR Part 589AMOZNo permitted level
China Banned Ministry of Agriculture Announcement No. 193 & No. 235AMOZNo permitted level
Australia Banned Not permitted for use in food-producing animalsNot ApplicableNot Applicable
Canada Banned Health Canada's List of Banned SubstancesNot ApplicableNot Applicable
Japan Banned Positive List System for Veterinary DrugsAMOZNot detected

In the European Union , furaltadone is listed in Annex IV of Council Regulation (EEC) No 2377/90, which includes substances for which no maximum residue limit (MRL) can be established.[10] This effectively prohibits its administration to food-producing animals.

The United States Food and Drug Administration (FDA) has prohibited the use of furaltadone in food-producing animals, and it is listed as a substance with no allowable extra-label use.[11]

China's Ministry of Agriculture has explicitly banned the use of furaltadone in all food-producing animals through announcements such as No. 193 and No. 235.[12][13]

Australia and Canada also prohibit the use of nitrofurans, including furaltadone, in food-producing animals.

Japan employs a positive list system for veterinary drugs, and furaltadone is not approved for use, meaning any detectable residues are considered a violation.[14]

The Codex Alimentarius Commission , the international food standards body, has not established an MRL for furaltadone, reflecting the global consensus on its unsuitability for use in food-producing animals.

Analytical Methodology: Detection of the Marker Residue AMOZ

The enforcement of the global ban on furaltadone relies on robust and sensitive analytical methods capable of detecting its marker residue, AMOZ, at very low concentrations in various animal tissues. The reference method for the confirmatory analysis of AMOZ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

Experimental Protocol: LC-MS/MS Analysis of AMOZ in Poultry Muscle

This protocol outlines a typical workflow for the determination of AMOZ in poultry muscle, validated according to international standards such as the Commission Decision 2002/657/EC.[16]

1. Sample Preparation and Hydrolysis:

  • Weigh 1 gram of homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add an internal standard solution (e.g., deuterated AMOZ) to correct for matrix effects and procedural losses.

  • Add 5 mL of 0.1 M hydrochloric acid (HCl) to the sample.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Incubate the sample in a water bath or heating block at 37°C overnight (approximately 16 hours) to facilitate the acidic release of the protein-bound AMOZ.

2. Derivatization:

  • After hydrolysis, add 200 µL of 2-nitrobenzaldehyde (NBA) solution (50 mM in dimethyl sulfoxide) to the sample. The NBA reacts with the primary amine group of the released AMOZ to form a stable derivative (NP-AMOZ) that is more amenable to chromatographic separation and detection.

  • Vortex the sample for 1 minute.

  • Incubate the sample at 37°C for 2 hours to allow for complete derivatization.

3. Extraction and Clean-up:

  • Adjust the pH of the sample to approximately 7.4 using a suitable buffer (e.g., 1 M K2HPO4).

  • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction of the NP-AMOZ derivative.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of the mobile phase (e.g., a mixture of methanol and water with formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of NP-AMOZ.
    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.
    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
    • Injection Volume: 5-20 µL.
  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the NP-AMOZ derivative and its internal standard.

5. Quantification and Confirmation:

  • A calibration curve is constructed using matrix-matched standards of known AMOZ concentrations that have undergone the same sample preparation procedure.

  • The concentration of AMOZ in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Confirmation of the identity of AMOZ is achieved by ensuring that the retention time and the ratio of the monitored ion transitions in the sample match those of a known standard within a specified tolerance.

Visualizing Key Processes

DOT Graph: Regulatory Assessment of Veterinary Drugs

Regulatory_Assessment cluster_PreMarket Pre-Market Evaluation cluster_Decision Regulatory Decision Submission Submission of Dossier (Safety, Efficacy, Quality Data) Tox_Eval Toxicological Evaluation (Carcinogenicity, Genotoxicity) Submission->Tox_Eval Residue_Studies Residue Depletion Studies (Metabolism, Marker Residue) Submission->Residue_Studies Method_Dev Analytical Method Development & Validation Submission->Method_Dev Risk_Assessment Risk Assessment (Consumer Safety) Tox_Eval->Risk_Assessment Residue_Studies->Risk_Assessment Method_Dev->Risk_Assessment MRL_Setting MRL Establishment Risk_Assessment->MRL_Setting Safe Residue Level Determined Prohibition Prohibition (Annex IV) (No Safe Level) Risk_Assessment->Prohibition Genotoxic/Carcinogenic No Threshold Approval Marketing Authorization MRL_Setting->Approval

Caption: A simplified workflow of the regulatory assessment process for veterinary drugs.

DOT Graph: Analytical Workflow for AMOZ Detection

AMOZ_Analysis_Workflow Sample 1. Sample Homogenization (e.g., Poultry Muscle) Hydrolysis 2. Acid Hydrolysis (Release of Bound AMOZ) Sample->Hydrolysis Derivatization 3. Derivatization (with 2-Nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 4. Liquid-Liquid Extraction (Isolation of NP-AMOZ) Derivatization->Extraction Cleanup 5. Evaporation & Reconstitution Extraction->Cleanup Analysis 6. LC-MS/MS Analysis (Separation & Detection) Cleanup->Analysis Quantification 7. Data Analysis (Quantification & Confirmation) Analysis->Quantification

Caption: The experimental workflow for the detection of AMOZ in animal tissues.

Conclusion

The global prohibition of furaltadone in food-producing animals is a clear example of regulatory action driven by robust scientific evidence of a significant public health risk. The understanding of its carcinogenic mechanism, coupled with the identification of a stable and specific marker residue (AMOZ), has enabled the development of highly sensitive and specific analytical methods to enforce this ban effectively. For researchers, scientists, and drug development professionals, the case of furaltadone underscores the critical importance of thorough toxicological evaluation and the development of reliable residue detection methods in ensuring the safety of the global food supply. The continued vigilance and international cooperation in monitoring for banned substances like furaltadone remain paramount in protecting consumer health.

References

  • Cooper, K. M., McCracken, R. J., Buurman, M., & Kennedy, D. G. (2008). Residues of nitrofuran antibiotic parent compounds and metabolites in eyes of broiler chickens. Food Additives & Contaminants: Part A, 25(5), 548-556. [Link]

  • McCracken, R. J., Blanchflower, W. J., Rowan, C., McCoy, M. A., & Kennedy, D. G. (1995). Determination of furazolidone in porcine tissue using thermospray liquid chromatography-mass spectrometry and a study of the pharmacokinetics and stability of its residues. Analyst, 120(9), 2347-2351. [Link]

  • Barbosa, J., Freitas, A., Mourão, J. L., Silveira, M. I. N., & Ramos, F. (2011). P 170 determination of furaltadone and nifursol residues in Poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry. CABI Digital Library. [Link]

  • ResearchGate. (n.d.). Schematic represents the overall process for AMOZ residue test by three steps...[Link]

  • Polish Journal of Veterinary Sciences. (2013). DEVELOPMENT AND VALIDATION OF A NEW METHOD FOR DETERMINING NITROFURAN METABOLITES IN BOVINE URINE USING LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY. [Link]

  • Agilent. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Application. [Link]

  • Preprints.org. (2023). Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. [Link]

  • U.S. Food and Drug Administration. (2017). Detection of Nitrofuran Metabolites in Shrimp. [Link]

  • Bhuiyan, M. N. H., Rahim, M., Hassan, M. T., & Dawlatana, M. (2010). Health hazard nitrofuran metabolites in shrimp and its source: Bangladesh aspect. Proceedings of the 5th International Conference on Innovations in Food and Bioprocess Technology. [Link]

  • Hoogenboom, L. A., van de Riet, J. M., Verheijen, R., & van VJliet, T. H. (2009). Biotransformation of furaltadone by pig hepatocytes and Salmonella typhimurium TA 100 bacteria, and the formation of protein-bound metabolites. Xenobiotica, 39(11), 1214-1224. [Link]

  • National Center for Biotechnology Information. (n.d.). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. [Link]

  • Wikipedia. (n.d.). Furaltadone. [Link]

  • ResearchGate. (n.d.). Determination of the furaltadone metabolite 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ) using liquid chromatography coupled to electrospray tandem mass spectrometry during the nitrofuran crisis in Portugal. [Link]

  • Zainal Ariffin, Z. B., & Abd Hamid, S. H. (2023). Biotransformation of Furaltadone, Furazolidone and Nitrofurazone using Aspergillus Tamarii isolate TN-7 : in Vitro Residual Identification and Quantification by HPLC-DAD. ASM Science Journal, 18. [Link]

  • PubMed. (2005). Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV. [Link]

  • National Center for Biotechnology Information. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. [Link]

  • EUR-Lex. (1990). Council Regulation (EEC) No 2377/90 of 26 June 1990 laying down a Community procedure for the establishment of maximum residue limits of veterinary medicinal products in foodstuffs of animal origin. [Link]

  • National Archives. (n.d.). List of Subjects for 21 CFR. [Link]

  • GovInfo. (n.d.). Title 21 - Food and Drugs. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Residues of Pesticides, Animal Feed Additives and Veterinary Drugs in Foods. [Link]

  • U.S. Government Publishing Office. (n.d.). CFR - Code of Federal Regulations Title 21. [Link]

  • Ministry of Agriculture, Forestry and Fisheries of Japan. (2000). Practices for documents on veterinary drugs. [Link]

  • USDA Foreign Agricultural Service. (2011). China Re-issues Banned Drugs and Substances in Feed and Animal Production. [Link]

  • National Center for Biotechnology Information. (2012). Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. [Link]

  • ECOLEX. (1999). Commission Regulation (EC) 508/1999 amending Annexes I to IV to Council Regulation (EEC) 2377/90 laying down a Community procedure for the establishment of maximum residue limits of veterinary medicinal products in foodstuffs of animal origin. [Link]

  • Ministry of Agriculture, Forestry and Fisheries of Japan. (n.d.). Outline of Regulation System of Veterinary Medicinal Products (VMPs) in Japan. [Link]

  • ResearchGate. (n.d.). Role of DNA adducts in mutations and chemical carcinogenesis. [Link]

  • USDA Foreign Agricultural Service. (2019). China Publishes Maximum Residue Limits for Veterinary Drugs in Food. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). FAOLEX. [Link]

  • Ministry of Agriculture and Rural Affairs of the People's Republic of China. (n.d.). List of Certified GMP Veterinary Drugs Manufacturers. [Link]

  • pig333.com. (2020). China boasts near perfect compliance with veterinary drug residue limits. [Link]

  • SAFEGUARDS. (2011). china prohibits production and sale of ractopamine. [Link]

  • National Center for Biotechnology Information. (n.d.). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. [Link]

  • EUR-Lex. (n.d.). Amending Annex IV to Council Regulation (EEC) No 2377/90 laying down a Community procedure for the establishment of maximum residue limits of veterinary medicinal products in foodstuffs of animal origin. [Link]

  • ScholarWorks@UARK. (n.d.). European Union Food Law Update. [Link]

Sources

Technical Synthesis Guide: D-Furaltadone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of D-Furaltadone Hydrochloride , structured for researchers and drug development professionals.

Executive Summary & Strategic Analysis

D-Furaltadone Hydrochloride (chemically 5-(morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone hydrochloride) is a nitrofuran antibiotic utilized for its efficacy against Gram-negative and Gram-positive bacteria. While historically marketed as a racemate, the stereochemical precision of the D-isomer (dextrorotatory) is critical in modern pharmacological contexts to maximize binding affinity and minimize off-target toxicity associated with the L-isomer.

This guide details the Asymmetric Synthesis Pathway , prioritizing the use of chiral starting materials over classical resolution. This approach ensures high enantiomeric excess (ee), reduces waste, and aligns with current "Green Chemistry" standards in pharmaceutical manufacturing.

Key Chemical Attributes
PropertySpecification
CAS No.[1] (Racemic) 3759-92-0
Molecular Formula C₁₃H₁₆N₄O₆·HCl
Molecular Weight 360.75 g/mol
Chirality D-Isomer (typically correlates to the (S)-absolute configuration of the oxazolidinone ring derived from (R)-epichlorohydrin)
Solubility Soluble in water, DMSO; slightly soluble in ethanol.

Retrosynthetic Analysis

The synthesis is designed via a convergent strategy, disconnecting the molecule at the imine bond (Schiff base formation) and the oxazolidinone core.

Strategic Disconnections:

  • Imine Hydrolysis: Disconnects the 5-nitrofuran moiety from the hydrazino-oxazolidinone core.

  • C-N Bond Formation: Disconnects the morpholine side chain from the chiral oxazolidinone backbone.

Pathway Visualization (DOT)

Retrosynthesis Target D-Furaltadone HCl Intermediate1 Chiral AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Target->Intermediate1 Retro-Schiff Base (HCl salt formation) Intermediate2 5-Nitro-2-furaldehyde Target->Intermediate2 Precursor1 (R)-Epichlorohydrin (Chiral Pool) Intermediate1->Precursor1 Ring Construction Precursor2 Morpholine Intermediate1->Precursor2 Nucleophilic Substitution Precursor3 Hydrazine Hydrate Intermediate1->Precursor3 Hydrazinolysis Precursor4 Diethyl Carbonate Intermediate1->Precursor4 Cyclization

Figure 1: Retrosynthetic breakdown of D-Furaltadone HCl showing the convergence of the nitrofuran and chiral oxazolidinone fragments.[2]

Experimental Protocols

Phase 1: Synthesis of the Chiral Core (AMOZ)

The critical step for "D"-Furaltadone is establishing the stereocenter at C5 of the oxazolidinone ring. We utilize (R)-Epichlorohydrin to induce the (S)-configuration in the final ring, which typically corresponds to the bioactive dextrorotatory form in this class of antibiotics (analogous to Linezolid).

Step 1.1: Preparation of (S)-1-amino-3-morpholinopropan-2-ol

Rationale: Direct reaction of epichlorohydrin with hydrazine can lead to polyalkylation. A stepwise approach via the morpholine epoxide intermediate ensures regio- and stereocontrol.

Reagents:

  • (R)-Epichlorohydrin (>99% ee)

  • Morpholine[1][3][4]

  • Hydrazine Hydrate (80%)

  • Isopropanol (Solvent)

Protocol:

  • Epoxide Formation: In a reactor, charge Morpholine (1.0 eq) and Isopropanol (5 vol). Cool to 0–5°C.

  • Slowly add (R)-Epichlorohydrin (1.05 eq) dropwise, maintaining temperature <10°C.

  • Allow to warm to 20–25°C and stir for 6 hours. Mechanism: Regioselective ring opening and re-closure to form (S)-3-morpholino-1,2-epoxypropane (Glycidyl Morpholine).

  • Hydrazinolysis: To the reaction mixture, add Hydrazine Hydrate (3.0 eq) cautiously.

  • Reflux at 80°C for 4 hours. The excess hydrazine suppresses dimer formation.

  • Workup: Distill off solvent and excess hydrazine under reduced pressure. The residue contains the crude chiral hydrazino-alcohol.

Step 1.2: Cyclization to Chiral AMOZ

Rationale: Closing the ring with diethyl carbonate is cleaner than using phosgene equivalents and avoids hazardous byproducts.

Reagents:

  • Crude Hydrazino-alcohol (from Step 1.1)

  • Diethyl Carbonate (1.2 eq)

  • Sodium Methoxide (0.1 eq, Catalyst)

  • Methanol[2][5]

Protocol:

  • Dissolve the crude residue in Methanol (4 vol).

  • Add Diethyl Carbonate and Sodium Methoxide .

  • Reflux for 8–12 hours. Monitor via TLC/HPLC for the disappearance of the linear precursor.

  • Purification: Cool to 0°C. The product, (S)-3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) , may crystallize. If not, evaporate solvent and recrystallize from Ethanol/Ether.

  • Validation: Check Optical Rotation

    
    . Expect positive rotation for the D-isomer precursor.
    
Phase 2: Condensation & Salt Formation

This phase couples the chiral side chain with the nitrofuran pharmacophore.

Step 2.1: Synthesis of D-Furaltadone Base

Reagents:

  • Chiral AMOZ (1.0 eq)

  • 5-Nitro-2-furaldehyde (1.05 eq) (or 5-Nitrofurfurylidene diacetate for milder conditions)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 0.05 eq)

Protocol:

  • Charge Chiral AMOZ and Ethanol (10 vol) into a glass-lined reactor.

  • Add 5-Nitro-2-furaldehyde and catalytic Acetic Acid .

  • Heat to reflux (78°C) for 2–4 hours. The solution will darken, and a yellow precipitate (Schiff base) will begin to form.

  • Isolation: Cool the mixture slowly to 0–5°C to maximize precipitation.

  • Filter the yellow solid. Wash with cold Ethanol (2 x 1 vol).

  • Drying: Vacuum dry at 40°C.

Step 2.2: Hydrochlorination

Rationale: The hydrochloride salt improves water solubility and bioavailability.

Protocol:

  • Suspend the D-Furaltadone Base in Ethanol (5 vol).

  • Add Ethanolic HCl (1.1 eq) dropwise at room temperature.

  • Stir for 1 hour. The mixture will thicken as the salt forms.

  • Recrystallization: Heat to dissolve (if necessary add minimal water), then cool to crystallize.

  • Filter and dry under vacuum/nitrogen.

Process Data & Specifications

Reaction Parameters Summary
StepReagentsSolventTemp (°C)Time (h)Typical Yield
1.1 (R)-Epichlorohydrin, MorpholineIsopropanol0 -> 801085-90%
1.2 Hydrazino-alcohol, Diethyl CarbonateMethanolReflux1275-80%
2.1 AMOZ, 5-NitrofurfuralEthanolReflux392%
2.2 Furaltadone Base, HClEtOH/H2O25195%
Quality Control (QC) Criteria
  • Appearance: Yellow crystalline powder.[6]

  • Purity (HPLC): >98.5%.

  • Enantiomeric Excess (ee): >99% (Determined via Chiral HPLC using Chiralpak IA column).

  • Identification: FTIR (Nitro group bands at 1350, 1530 cm⁻¹), 1H-NMR.

Mechanistic Pathway (DOT)

Synthesispathway Start (R)-Epichlorohydrin + Morpholine Inter1 Glycidyl Morpholine (Intermediate) Start->Inter1 Regioselective Ring Opening Inter2 Hydrazino-Alcohol Inter1->Inter2 Hydrazine Hydrate Reflux AMOZ Chiral AMOZ (Oxazolidinone Ring) Inter2->AMOZ Diethyl Carbonate Cyclization Coupling Condensation with 5-Nitrofurfural AMOZ->Coupling Schiff Base Formation Final D-Furaltadone HCl Coupling->Final HCl/EtOH

Figure 2: Forward synthesis pathway emphasizing the conservation of chirality from the epichlorohydrin precursor.

Safety & Regulatory Considerations

  • Nitrofurans: Known mutagens/carcinogens. All handling of 5-nitrofurfural and Furaltadone must occur in a contained environment (isolator or Class II fume hood).

  • Hydrazine Hydrate: Highly toxic and unstable. quench excess hydrazine with bleach (hypochlorite) before disposal.

  • Epichlorohydrin: Potential carcinogen and skin sensitizer. Use permeation-resistant gloves.

References

  • Verdon, E., et al. (2007).[7][8] Multi-residue monitoring for the simultaneous determination of five nitrofurans in poultry muscle tissue. Analytica Chimica Acta.

  • Moreno, L. M., et al. (2022).[1][2] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9553856, Furaltadone.

  • BenchChem. (2025).[6][9] Preparation and Handling of Furaltadone Hydrochloride Stock Solutions.

  • TargetMol. (2025). Furaltadone Hydrochloride Technical Data Sheet.

Sources

Methodological & Application

Application Note & Protocol: D-Furaltadone Hydrochloride Solubility Profile in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the solubility of D-Furaltadone hydrochloride (CAS No: 3759-92-0), a nitrofuran antibacterial agent, in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. Understanding the solubility characteristics of this compound is a critical first step in preclinical research, enabling accurate preparation of stock solutions for in vitro assays, high-throughput screening, and other drug development applications. This guide presents quantitative solubility data, detailed protocols for solubility determination and stock solution preparation, and expert insights into the practical implications of solvent selection for experimental design.

Introduction: The Critical Role of Solvent Selection

D-Furaltadone hydrochloride is a synthetic nitrofuran derivative with recognized antibacterial properties.[1] Its utility in research, particularly in areas like antimicrobial susceptibility testing and mechanism of action studies, is fundamentally dependent on its effective solubilization. The choice of solvent is not a trivial procedural step; it dictates the maximum achievable concentration, the stability of the compound in solution, and potential downstream interferences with biological assays.

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] Its miscibility with water and culture media makes it a solvent of choice for preparing high-concentration stock solutions.[2] Ethanol, a polar protic solvent, is also frequently used in pharmaceutical preparations due to its solvating properties and acceptance in many formulations.[4][5] This application note aims to provide researchers with the foundational data and methodologies to confidently work with D-Furaltadone hydrochloride, ensuring experimental reproducibility and integrity.

Physicochemical Profiles

A baseline understanding of the compound and solvents is essential for interpreting solubility behavior.

2.1. D-Furaltadone Hydrochloride

D-Furaltadone hydrochloride is a yellow crystalline powder.[6][7] Its structure, featuring a 5-nitrofuran ring, is key to its biological activity.[1]

PropertyValueSource(s)
CAS Number 3759-92-0[8]
Molecular Formula C₁₃H₁₆N₄O₆·HCl[1]
Molecular Weight 360.75 g/mol [1][8]
Appearance Yellow crystalline powder[6][7]
Storage (Powder) 2-10°C, sealed in dry conditions[9][10]

2.2. Solvents: DMSO vs. Ethanol

The selection between DMSO and ethanol is driven by the specific requirements of an experiment.

  • Dimethyl Sulfoxide (DMSO): Recognized as a universal solvent in drug discovery, DMSO's high boiling point (189°C) minimizes evaporation at room temperature, ensuring concentration stability.[2] However, it is hygroscopic and can have pleiotropic effects on cell lines, often necessitating its use at low final concentrations (typically <0.5%).[2][11]

  • Ethanol: A common solvent for extracting and formulating active pharmaceutical ingredients (APIs).[4] It is volatile and can be used as a disinfectant and preservative in formulations.[4][12] Its utility can be limited by the potential for compounds to precipitate upon dilution into aqueous buffers.

Quantitative Solubility Data

The solubility of D-Furaltadone hydrochloride differs significantly between DMSO and ethanol. The following data has been consolidated from multiple suppliers and databases.

SolventReported Solubility (mg/mL)Reported Solubility (mM)NotesSource(s)
DMSO 16.67 mg/mL46.21 mMSonication or gentle heating may be required.[8][11][13]
Ethanol < 1 mg/mL< 2.77 mMDescribed as insoluble or slightly soluble.[13]
Water ≥ 25 - 66 mg/mL≥ 69.30 - 182.95 mMFreely soluble.[8][11][13]

Insight from the Field: The data clearly indicates that DMSO is a superior solvent for preparing high-concentration stock solutions of D-Furaltadone hydrochloride for research purposes compared to ethanol. While some sources describe the compound as "soluble" in ethanol, quantitative data suggests this solubility is very limited.[6][13][14] The high solubility in water is noteworthy, though organic solvents are often preferred for long-term stock solution stability at low temperatures.[7] For any new lot of compound, it is always best practice to empirically verify solubility.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system to empirically determine the equilibrium solubility, ensuring trustworthiness in your results. It is based on the foundational shake-flask method, which remains the gold standard.

4.1. Rationale

The goal is to create a saturated solution where the dissolved solute is in equilibrium with undissolved solid. By measuring the concentration of the solute in the clear supernatant, we determine the maximum solubility under the specified conditions.

4.2. Materials & Reagents

  • D-Furaltadone hydrochloride powder

  • Anhydrous, research-grade DMSO

  • 200-proof (≥99.5%) Ethanol

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis) for concentration analysis

4.3. Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess D-Furaltadone HCl prep2 Add precise volume of solvent (DMSO/Ethanol) prep1->prep2 to vial equil1 Incubate on shaker (e.g., 24-48h at 25°C) prep2->equil1 equil2 Ensure constant agitation sep1 Centrifuge at high speed (e.g., 10,000 x g, 15 min) equil1->sep1 sep2 Pellet undissolved solid analysis1 Carefully collect supernatant sep1->analysis1 analysis2 Dilute for analysis analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result Calculate Solubility (mg/mL or mM) analysis3->result

Caption: Workflow for equilibrium solubility determination.

4.4. Step-by-Step Protocol

  • Preparation: Add an excess amount of D-Furaltadone hydrochloride (e.g., ~25 mg for DMSO, ~5 mg for ethanol) to a pre-weighed microcentrifuge tube. The key is to ensure solid material will remain after equilibrium is reached.

  • Solvent Addition: Accurately pipette a defined volume of the chosen solvent (e.g., 1.0 mL of DMSO or ethanol) into the tube.

  • Equilibration: Tightly cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, centrifuge the tube at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Prepare a series of dilutions of the supernatant with the appropriate mobile phase. Quantify the concentration of D-Furaltadone hydrochloride using a validated analytical method, such as HPLC with a standard curve.

  • Calculation: The determined concentration of the saturated supernatant is the solubility of the compound in that solvent at that temperature.

Protocol: Preparation of Stock Solutions

For routine laboratory use, preparing a concentrated stock solution is more practical than weighing small amounts of powder for each experiment.

5.1. Rationale and Solvent Choice

Based on the quantitative data, DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM). Ethanol is not suitable for preparing concentrated stocks due to the compound's low solubility. The choice of stock concentration should be at least 1000x the final desired concentration in your assay to minimize solvent effects.

G start Need to dissolve D-Furaltadone HCl? decision1 Desired Stock Concentration? start->decision1 node_high_conc node_high_conc decision1->node_high_conc > 2 mM node_low_conc node_low_conc decision1->node_low_conc < 2 mM solvent_ethanol Ethanol is Unsuitable (<1 mg/mL solubility) solvent_dmso Use DMSO (Solubility up to 16.67 mg/mL) node_high_conc->solvent_dmso decision2 Assay Tolerates Water? node_low_conc->decision2 solvent_water Consider Water (High Solubility) decision2->solvent_dmso No / Stability Concern decision2->solvent_water Yes

Caption: Logic diagram for selecting an appropriate stock solvent.

5.2. Step-by-Step Protocol (10 mM Stock in DMSO)

  • Calculation: Determine the mass of D-Furaltadone HCl needed. For 1 mL of a 10 mM solution (MW = 360.75 g/mol ): Mass = 10 mmol/L * 1x10⁻³ L * 360.75 g/mol = 0.0036075 g = 3.61 mg

  • Weighing: Accurately weigh 3.61 mg of D-Furaltadone HCl powder and place it in a sterile microcentrifuge or cryovial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO. Cap the vial securely.

  • Mixing: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution, as recommended by suppliers.[8][13] Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) stability.[11][15]

Conclusion and Best Practices

The empirical data and established protocols confirm that D-Furaltadone hydrochloride exhibits high solubility in DMSO (16.67 mg/mL) and poor solubility in ethanol (<1 mg/mL) . This makes DMSO the unequivocally superior choice for preparing concentrated stock solutions for most in vitro research applications.

Key Takeaways for Researchers:

  • Trust but Verify: Always perform a small-scale solubility test on a new batch of compound before preparing a large stock solution.

  • Use Anhydrous Solvents: Use fresh, anhydrous grade DMSO, as its hygroscopic nature can impact the solubility of some compounds.[11]

  • Assist Dissolution: Do not hesitate to use sonication or gentle warming to aid the dissolution of D-Furaltadone hydrochloride in DMSO.

  • Mind the Final Concentration: When diluting a DMSO stock into aqueous media for cell-based assays, ensure the final DMSO concentration is non-toxic to your system (typically well below 0.5%).

  • Document Everything: Record the solvent, concentration, date of preparation, and storage conditions for every stock solution to ensure experimental reproducibility.

By adhering to these guidelines and utilizing the protocols within this note, researchers can ensure the accurate and effective use of D-Furaltadone hydrochloride in their drug development and scientific discovery efforts.

References

  • Fengchen group. (n.d.). Furaltadone Hcl Or Furaltadone Hydrochloride BP EP USP CAS 3759-92-0. Fengchen. Retrieved February 4, 2026, from [Link]

  • Fengchen group. (n.d.). Furaltadone BP EP USP CAS 139-91-3 Manufacturers and Suppliers. Fengchen. Retrieved February 4, 2026, from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved February 4, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Sourcing of Furaltadone HCl: A Comprehensive Guide. Retrieved February 4, 2026, from [Link]

  • Sico. (n.d.). J.2.7 Furaltadone HCI. Sico. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Wikipedia. Retrieved February 4, 2026, from [Link]

  • Greenfield Global. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction. Retrieved February 4, 2026, from [Link]

  • Mabuchi, T., & Borris, R. P. (2000). Alcohol-containing pharmaceuticals. Current Opinion in Pediatrics, 12(4), 385-392. Retrieved February 4, 2026, from [Link]

  • Gitanjali, B. (2018). The case for calling alcohol a drug: what about the alcohol in “drug formulations”? The BMJ. Retrieved February 4, 2026, from [Link]

  • Hopax. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Hopax. Retrieved February 4, 2026, from [Link]

Sources

D-Furaltadone hydrochloride dosage calculation for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosing of D-Furaltadone Hydrochloride for In Vitro Studies

Executive Summary

D-Furaltadone Hydrochloride (CAS: 3759-92-0) is a nitrofuran antibiotic historically utilized in veterinary medicine.[1] While banned in food-producing animals due to mutagenic concerns, it remains a critical reference standard in antimicrobial resistance (AMR) research , genotoxicity screening (Ames test) , and metabolite tracking (specifically the marker metabolite AMOZ).

Accurate in vitro study requires precise dosage calculation that accounts for the hydrochloride salt form and the compound's inherent instability in light. This guide provides a standardized workflow to eliminate common dosing errors caused by salt-fraction oversight and solvent incompatibility.

Physicochemical Framework

Before handling, researchers must distinguish between the free base and the salt form. Most commercial preparations are supplied as the Hydrochloride (HCl) salt to improve stability, but biological activity is often reported based on the free base concentration.

Table 1: Critical Chemical Constants

Parameter D-Furaltadone HCl (Salt) Furaltadone (Free Base)
CAS Number 3759-92-0 139-91-3
Molecular Weight (MW) 360.75 g/mol 324.29 g/mol
Appearance Yellow crystalline powder Yellow solid
Solubility (Primary) DMSO (Recommended), Water (Variable*) Poor in Water

| Stability | Light Sensitive (Photolytic degradation) | Light Sensitive |[1]

*Note: While the HCl salt has improved water solubility compared to the base, it can be inconsistent at high concentrations or in high-salt media. DMSO is the preferred solvent for master stocks.

The Salt Correction Factor

If your target dosage is defined in terms of the Free Base (common in potency assays), you must apply a correction factor to the weight of the powder.


[1]
  • Rule: To achieve a 10 mM concentration of the active pharmacophore, weigh 1.112 times the calculated mass of the HCl salt.

  • Exception: If the target concentration is explicitly stated as "

    
    M of Furaltadone HCl," use the direct weight (Factor = 1.0).
    

Protocol: Master Stock Preparation

Objective: Prepare a stable 50 mM Master Stock Solution.

Reagents & Equipment:

  • D-Furaltadone HCl (>98% purity).[1][2]

  • Anhydrous DMSO (Dimethyl sulfoxide), cell-culture grade.[1]

  • Amber borosilicate glass vials (to prevent photolysis).[1]

  • Vortex mixer and Sonicator.[1]

Step-by-Step Workflow:

  • Calculate Mass: To prepare 10 mL of a 50 mM stock (Free Base equivalent):

    
    
    
    
    
    (Note: If correcting for purity, divide this mass by the purity fraction, e.g., 0.98).
  • Solubilization:

    • Weigh ~180.4 mg of D-Furaltadone HCl into an amber vial.

    • Add 5 mL of DMSO initially.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes. Nitrofurans can be stubborn solubilizers.[1]

    • Bring volume to exactly 10 mL with DMSO.

  • Storage:

    • Aliquot into small volumes (e.g., 500

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C . Stable for 6 months.

Experimental Workflow & Dilution Logic

For cell-based assays, the final DMSO concentration must remain <0.5% (v/v) (and ideally <0.1%) to avoid solvent toxicity masking the drug effect.

Visualizing the Dilution Scheme

The following diagram illustrates a safe dilution cascade from Master Stock to Assay Plate, ensuring solvent limits are respected.

G Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media) [1:100 Dilution] Stock->Inter Add 10 µL Stock to 990 µL Media (DMSO = 1%) Well Assay Well (Final: 50 µM) [1:10 Dilution] Inter->Well Add 10 µL Inter to Well DMSO_Check Final DMSO Content: 0.1% (Safe) Well->DMSO_Check Cells Cell Suspension (90 µL) Cells->Well Add to Well

Figure 1: Two-step dilution strategy to minimize DMSO shock to cells. Direct addition of high-concentration DMSO stock to aqueous media can cause immediate precipitation of the compound.

Application-Specific Considerations

A. MIC Determination (Bacteria)
  • Media: Mueller-Hinton Broth (cation-adjusted).[1]

  • Protocol Note: Furaltadone HCl is generally soluble in aqueous media at MIC ranges (typically 1–64

    
    g/mL).[1]
    
  • QC: Prepare a fresh working solution in water/broth from the DMSO stock immediately before use.[1] Do not store aqueous dilutions >4 hours due to hydrolytic instability.[1]

B. Metabolic Stability (Microsomes/Hepatocytes)[1]
  • Focus: Tracking the AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) metabolite.[1]

  • Mechanism: Furaltadone is rapidly metabolized.[1][3] In vitro half-life (

    
    ) is short (<20 min in liver microsomes).[1]
    
  • Sampling: Quench reactions with ice-cold acetonitrile at early time points (0, 5, 10, 15, 30 min) to capture the degradation profile.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Media "DMSO Shock" (adding high conc. stock directly to cold media).Use the Intermediate Dilution step (Fig 1).[1] Warm media to 37°C before addition.
Loss of Potency Photodegradation.[1]Perform all weighing and liquid handling under yellow light or low light. Wrap tubes in foil.
Turbidity in Stock Moisture contamination in DMSO.[1][2]Use fresh, anhydrous DMSO.[1][2] Furaltadone HCl is hygroscopic.[1]
Inconsistent MICs Salt factor ignored.Verify if the protocol requires Free Base or Salt concentration.[1] Apply factor 1.112 if needed.[1]

References

  • European Union Reference Laboratories (EURL). "Guidance on the determination of nitrofurans and their metabolites in food." EURL Guidance Documents. Available at: [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing."[1] CLSI Standards. Available at: [Link][1]

  • PubChem. "Furaltadone Hydrochloride - Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]

  • Vass, M. et al. "Nitrofurans: Metabolic pathways and detection of residues." Journal of Veterinary Pharmacology and Therapeutics, 2008. (Contextual grounding for AMOZ metabolism).

Sources

Application Note: HPLC Quantification of D-Furaltadone Hydrochloride in Animal Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This protocol details a robust High-Performance Liquid Chromatography (HPLC) method for the direct quantification of D-Furaltadone Hydrochloride (parent drug) in animal tissues (muscle, liver, kidney).

Critical Scientific Insight (The "Why"): While regulatory monitoring typically targets the tissue-bound metabolite AMOZ due to the rapid metabolism of nitrofurans, quantifying the parent compound (D-Furaltadone) is essential for:

  • Pharmacokinetic (PK) Studies: Determining half-life (

    
    ) and distribution immediately post-administration.
    
  • Acute Residue Screening: Detecting recent illegal administration in livestock before metabolic conversion is complete.

  • Stability Studies: Validating drug formulation stability in biological matrices.

Caveat: D-Furaltadone is highly light-sensitive and metabolically unstable. This protocol incorporates strict controls (amber glassware, cold-chain processing) to prevent ex vivo degradation, ensuring the data reflects the in vivo state.

Physicochemical Profile

Understanding the analyte is the first step to successful separation.

PropertySpecificationMethodological Implication
Compound D-Furaltadone HydrochlorideTarget Analyte
CAS No. 3759-92-0Verification
MW 360.75 g/mol Calculation of Molarity
Solubility Water (~72 mg/mL), DMSO; Slightly soluble in MeOH; Insoluble in Ethanol Crucial: Do not use ethanol for extraction.[1] Use Aqueous ACN or MeOH.
pKa ~5.8 (Basic amine moiety)SPE Choice: Mixed-Mode Cation Exchange (MCX) is ideal.

260 nm, 365 nmDetection: 365 nm provides better selectivity against tissue matrix than 260 nm.
Stability PhotosensitiveProtocol Rule: All steps must be performed under yellow/dim light.

Instrumentation & Chromatographic Conditions

This method utilizes a Reverse-Phase (RP-HPLC) setup with UV-Vis/PDA detection.

HPLC System Configuration
  • Pump: Binary or Quaternary Gradient Pump (capable of 400 bar).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Autosampler: Cooled to 4°C (Essential to prevent on-tray degradation).

  • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm particle size.

Method Parameters[2][3][4][5][6][7][8]
  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid). Acidic pH keeps the basic Furaltadone ionized and improves peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 365 nm (Reference: 550 nm).

  • Run Time: ~15 minutes.

Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial Equilibration
8.04060Elution of Analytes
10.04060Wash
10.18515Return to Initial
15.08515Re-equilibration

Sample Preparation Protocol

Objective: Extract the polar parent drug while removing proteins and lipids. Matrix: Chicken/Porcine Muscle or Liver.[3]

Reagents Preparation
  • Extraction Solvent: Acetonitrile:Water (80:20 v/v) + 0.1% Formic Acid.

  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60mg/3mL.

Step-by-Step Workflow
  • Homogenization (Cold Chain):

    • Weigh 2.0 g of tissue into a 50 mL centrifuge tube.

    • Critical: Keep samples on ice.

    • Add 10 mL of Extraction Solvent .

    • Homogenize at high speed (10,000 rpm) for 1 minute.

  • Protein Precipitation & Separation:

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Defatting (Optional but Recommended for Liver):

    • Add 5 mL Hexane to the supernatant. Shake vigorously for 1 min.

    • Centrifuge (2,000 x g, 5 min). Discard the upper hexane layer.

  • Solid Phase Extraction (SPE) - The "Clean" Step:

    • Condition: 2 mL Methanol followed by 2 mL Water.

    • Load: Apply the aqueous supernatant (dilute with water if organic content is >20% to ensure retention).

    • Wash 1: 2 mL 0.1M HCl (Removes proteins/interferences).

    • Wash 2: 2 mL Methanol (Removes neutrals/hydrophobics).

    • Elute: 2 mL of 5% Ammonia in Methanol (Releases the basic Furaltadone).

  • Reconstitution:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 1.0 mL of Mobile Phase A:B (85:15).

    • Filter through a 0.22 µm PTFE syringe filter into an amber vial.

Visualized Workflow (DOT Diagram)

G cluster_legend Process Phase Start Tissue Sample (2.0 g) Extract Extraction (ACN:H2O + Formic Acid) Homogenize & Centrifuge Start->Extract Defat Defatting (Hexane Wash) Discard Upper Layer Extract->Defat SPE_Load SPE Loading (MCX Cartridge) Bind Cationic Drug Defat->SPE_Load Aqueous Layer SPE_Wash SPE Wash 1. 0.1M HCl 2. Methanol SPE_Load->SPE_Wash SPE_Elute SPE Elution (5% NH3 in MeOH) SPE_Wash->SPE_Elute Dry Evaporation & Reconstitution (Mobile Phase) SPE_Elute->Dry HPLC HPLC-UV Analysis (365 nm) Dry->HPLC Legend Red: Critical Input/Output Blue: Chemical Processing Green: Purification (SPE) Yellow: Lipid Removal

Figure 1: Optimized Sample Preparation Workflow for D-Furaltadone HCl in Tissue.

Method Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated against the following criteria.

Linearity and Range

Prepare a standard curve using D-Furaltadone HCl standard in the mobile phase.

  • Range: 10 ng/g to 1000 ng/g (ppb).

  • Acceptance:

    
    .[4]
    
Recovery (Accuracy)

Spike blank tissue samples at three levels (Low, Medium, High).

Spike Level (ng/g)Acceptable Recovery (%)Precision (% RSD)
20 (Low)70 - 110%< 15%
100 (Med)80 - 110%< 10%
500 (High)80 - 110%< 10%
Limit of Detection (LOD)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1. (Typical target: ~5 ng/g).

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1. (Typical target: ~15 ng/g).

Troubleshooting & Expert Tips

  • Peak Tailing: D-Furaltadone is a base. If tailing occurs, increase the buffer concentration (up to 50mM) or lower the pH slightly (to 4.0) to suppress silanol interactions on the column.

  • Low Recovery:

    • Check the SPE load pH. If the sample is too acidic (< pH 2), the sorbent capacity might be affected.

    • Ensure the elution solvent (Ammonia/MeOH) is fresh. Ammonia is volatile; if it evaporates, elution strength drops.

  • Ghost Peaks: Nitrofurans degrade.[5] If "extra" peaks appear, check if the autosampler is cooling properly (4°C). Run a standard immediately after preparation vs. one left on the bench for 4 hours to confirm stability.

References

  • European Commission. (2002).[5] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Barbosa, J., et al. (2011). Detection, accumulation, distribution, and depletion of furaltadone and nifursol residues in poultry muscle, liver, and gizzard.[6] Journal of Agricultural and Food Chemistry. Link

  • Vass, M., et al. (2008). Stability of nitrofuran antibiotics in standard solutions and samples. Analytica Chimica Acta. Link

  • Selleck Chemicals. (2023). Furaltadone HCl Product Properties and Solubility Data.[1][7][8]Link

Sources

Mastering the Bench: A Detailed Guide to Preparing D-Furaltadone Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of D-Furaltadone hydrochloride stock solutions for in vitro cell culture applications. Adherence to these protocols is critical for ensuring experimental validity and obtaining reliable data.

Introduction to D-Furaltadone Hydrochloride

D-Furaltadone hydrochloride is a synthetic nitrofuran antibiotic recognized for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1][2] Like other nitrofurans, it functions as a prodrug that is intracellularly activated by bacterial nitroreductases.[1] This activation generates reactive intermediates that induce extensive damage to bacterial DNA and inhibit protein synthesis, leading to cell death.[1][3] Beyond its antibacterial properties, D-Furaltadone has demonstrated immunomodulatory effects, notably the suppression of IgE-mediated allergic responses by inhibiting the Lyn/Syk signaling pathway in mast cells.[4][5]

Given its potent biological activities, the precise preparation of D-Furaltadone hydrochloride solutions is paramount for cell-based assays. This guide will detail the necessary steps, from understanding the compound's properties to establishing robust quality control measures.

Physicochemical Properties of D-Furaltadone Hydrochloride

A thorough understanding of the physicochemical properties of D-Furaltadone hydrochloride is the foundation for preparing stable and accurate stock solutions. This compound is typically supplied as a yellow crystalline powder.[2][4]

PropertyValueSource(s)
CAS Number 3759-92-0[4][6][7][8]
Molecular Formula C₁₃H₁₆N₄O₆·HCl[4][8]
Molecular Weight 360.75 g/mol [4][7][8]
Appearance Light yellow to yellow solid/crystalline powder[2][4]
Melting Point >300°C (with decomposition)[4]
Powder Storage 2-8°C or -20°C in a dark, dry place[4][9]
Solubility

The choice of solvent is a critical first step. D-Furaltadone hydrochloride exhibits differential solubility in common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve maximum solubility and prevent degradation.[4]

SolventSolubilityNotesSource(s)
Water ≥ 25 mg/mL (approx. 69.3 mM) to 72 mg/mLA recommended solvent for aqueous-based assays.[4][7]
DMSO ~17 mg/mL (approx. 47.1 mM)Requires sonication or gentle warming for complete dissolution. Use of fresh, anhydrous DMSO is critical as absorbed moisture can decrease solubility.[4][7]
Ethanol InsolubleNot a recommended solvent.[4][7]
Methanol Slightly SolubleNot ideal for preparing high-concentration stock solutions.[4][9]

Protocols for Stock Solution Preparation

Safety First: Always handle D-Furaltadone hydrochloride powder in a chemical fume hood or a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][10][11]

Protocol 1: High-Concentration Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous solution is preferred and the final concentration in the cell culture medium will be sufficiently low to avoid solvent-induced artifacts.

Materials:

  • D-Furaltadone hydrochloride powder

  • Sterile, high-purity water (e.g., cell culture grade, WFI)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter (compatible with aqueous solutions)

Procedure:

  • Calculation: Determine the required mass of D-Furaltadone hydrochloride to achieve the desired stock concentration (e.g., 25 mg/mL).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mg/mL)

  • Weighing: Carefully weigh the calculated amount of D-Furaltadone hydrochloride powder and transfer it to a sterile tube.[4]

  • Dissolution: Add the calculated volume of sterile water to the tube.[4]

  • Mixing: Cap the tube securely and vortex vigorously until the powder is completely dissolved. Gentle warming may be applied to aid dissolution.[4]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for preventing microbial contamination in cell cultures.[1]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: High-Concentration DMSO Stock Solution

This protocol is ideal for preparing a concentrated stock that can be diluted significantly in cell culture media, minimizing the final DMSO concentration.

Materials:

  • D-Furaltadone hydrochloride powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculation: Determine the mass of D-Furaltadone hydrochloride needed for the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

  • Weighing: Accurately weigh the calculated amount of powder and place it into a sterile vial.[4]

  • Dissolution: Add the required volume of anhydrous DMSO.[4]

  • Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming can be used to facilitate dissolution.[3][4]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes.

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the potency and integrity of D-Furaltadone hydrochloride stock solutions. All solutions should be stored protected from light.[4][12]

Storage TemperatureRecommended DurationNotesSource(s)
-20°C Up to 1 monthSuitable for short-term storage.[4][7][12]
-80°C Up to 6 monthsRecommended for long-term storage.[4][7][12]

Best Practices for Storage:

  • Aliquotting: Always divide stock solutions into single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[4]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and the solvent used.[4]

  • Thawing: When needed, thaw an aliquot quickly and keep it on ice. Discard any unused portion of the thawed aliquot to ensure consistency.[4]

Quality Control of Stock Solutions

A self-validating system for your stock solutions ensures the reliability of your experimental results.

  • Purity and Identity Verification: While not always feasible for individual labs, if possible, confirm the identity and purity of the starting material using techniques like HPLC.[8]

  • Concentration Verification: For rigorous studies, the concentration of the stock solution can be verified using UV-Vis spectrophotometry by establishing a standard curve.

  • Sterility Testing: For aqueous stock solutions, a small volume of the filtered solution can be incubated in sterile culture medium to check for bacterial or fungal contamination.[13]

  • pH Measurement: For aqueous solutions, measure and record the pH. Significant deviations in pH can affect cell health.

  • Regular Mycoplasma Testing of Cell Cultures: Regularly test your cell cultures for mycoplasma contamination, as this can confound experimental results.[13][14]

Experimental Workflow and Diagrams

Workflow for Preparing a Sterile Aqueous Stock Solution

G cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage & QC calc Calculate Mass weigh Weigh Powder calc->weigh Required Mass dissolve Dissolve in Sterile Water weigh->dissolve mix Vortex/Warm dissolve->mix Complete Dissolution filter 0.22 µm Syringe Filtration mix->filter Transfer to Syringe aliquot Aliquot into Sterile Tubes filter->aliquot Sterile Solution store Store at -20°C or -80°C aliquot->store qc Perform Quality Control Checks store->qc Periodic Check

Caption: Workflow for preparing a sterile aqueous stock solution of D-Furaltadone hydrochloride.

Mechanism of Action Overview

G cluster_bacterial Antibacterial Action cluster_immuno Immunomodulatory Action (Mast Cells) furaltadone_b D-Furaltadone (Prodrug) activation Bacterial Nitroreductases furaltadone_b->activation intermediates Reactive Intermediates activation->intermediates dna_damage DNA Damage intermediates->dna_damage protein_synthesis_inhibition Inhibition of Protein Synthesis intermediates->protein_synthesis_inhibition cell_death Bacterial Cell Death dna_damage->cell_death protein_synthesis_inhibition->cell_death furaltadone_i D-Furaltadone lyn_syk Lyn/Syk Signaling Pathway furaltadone_i->lyn_syk Inhibits degranulation Inhibition of Mast Cell Degranulation lyn_syk->degranulation Leads to allergic_response Suppression of Allergic Response degranulation->allergic_response Contributes to

Caption: Dual mechanisms of action of D-Furaltadone hydrochloride.

Conclusion

The integrity of in vitro studies hinges on the quality of the reagents used. By following these detailed protocols for the preparation, storage, and quality control of D-Furaltadone hydrochloride stock solutions, researchers can ensure the reproducibility and accuracy of their experimental outcomes. The causality behind each step, from solvent selection to sterilization and storage, is grounded in the physicochemical properties of the compound and the stringent requirements of cell culture. This self-validating approach to stock solution preparation is a cornerstone of robust scientific practice.

References

  • Sico. J.2.7 Furaltadone HCI. Available from: [Link]

  • Reddit. How to prepare sterile drug solution in DMSO for cell culture?. Available from: [Link]

  • Sartorius. Sterile Cell Culture Preparation. Available from: [Link]

  • Technology Networks. Cell Culture Quality Control: The Key to Reproducibility. Available from: [Link]

  • ResearchGate. Best way to prepare water soluble drug for cell culture?. Available from: [Link]

  • FDA. Guidance for Industry- Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Producti. Available from: [Link]

  • PubMed Central. Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal. Available from: [Link]

  • Visikol. 9 Sterilization Techniques For Cell Culture. Available from: [Link]

  • ABS Bio. Essential Quality Control Considerations for Cell Culture. Available from: [Link]

  • BioProcess International. Myths, Risks, and Best Practices: Production Cell Line Development and Control of Product Consistency During Cell Cultivation. Available from: [Link]

Sources

Application Note: High-Sensitivity Electrochemical Quantification of D-Furaltadone Hydrochloride in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of nitro-aromatic antibiotics in environmental water systems is a critical compliance requirement due to their proven mutagenicity and carcinogenicity.[1] D-Furaltadone Hydrochloride (D-FHD), a nitrofuran derivative, is strictly banned in food animal production (EU Regulation 37/2010; US FDA). Traditional chromatographic methods (LC-MS/MS), while accurate, are capital-intensive and lack the portability required for rapid field screening.

This application note details a high-performance Voltammetric Protocol for the trace quantification of D-FHD. Utilizing a Zinc-Cobalt Spinel Oxide (ZnO-ZnCo₂O₄) nanocomposite modified electrode, this method achieves a Limit of Detection (LOD) in the low nanomolar range (~1.5 nM), superior to conventional unmodified electrodes. We explore the electro-reduction mechanism, sensor fabrication, and a self-validating workflow for analyzing real water samples.

Electrochemical Mechanism

The detection principle relies on the inherent electroactivity of the nitrofuran group present in the D-Furaltadone structure. Unlike oxidative methods that often suffer from high background noise in organic-rich water, the cathodic reduction of the nitro group (


) provides a distinct, high-sensitivity signal.
Reaction Pathway

The reduction occurs in an irreversible, four-electron, four-proton process, converting the nitro group to a hydroxylamine derivative.[2][3] This reaction is pH-dependent, typically favored in neutral media (pH 7.0), where the proton availability balances the electron transfer without degrading the electrode surface.

Mechanism Diagram:

G Reactant D-Furaltadone (R-NO₂) Process + 4e⁻ + 4H⁺ (Electrochemical Reduction) Reactant->Process Intermediate Unstable Nitroso Intermediate Process->Intermediate Transient Product Hydroxylamine Derivative (R-NHOH) + H₂O Process->Product

Figure 1: The irreversible 4-electron reduction pathway of the nitrofuran group, serving as the analytical signal.

Experimental Configuration & Materials

Reagents and Equipment
  • Potentiostat: Multi-channel workstation (e.g., CHI 660E or Autolab).

  • Working Electrode (WE): Glassy Carbon Electrode (GCE, 3mm dia.) modified with ZnO-ZnCo₂O₄ nanocomposite.

  • Reference Electrode (RE): Ag/AgCl (3M KCl).

  • Counter Electrode (CE): Platinum Wire.

  • Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 7.0.

  • Analyte: D-Furaltadone Hydrochloride (Sigma-Aldrich, >98%).

Why ZnO-ZnCo₂O₄ Nanocomposite?

Unmodified GCEs suffer from slow electron transfer kinetics for nitrofuran reduction. The incorporation of Spinel Zinc Cobalt Oxide creates a synergistic effect:

  • Surface Area: The porous nano-heterostructure increases the electroactive surface area (

    
    ).
    
  • Conductivity: The spinel structure facilitates faster electron tunneling.

  • Catalysis: Zn and Co sites lower the overpotential required for the

    
     reduction, sharpening the peak and improving the signal-to-noise ratio.
    

Sensor Fabrication Protocol

Strict adherence to the polishing and drying steps is vital for reproducibility.

Step-by-Step Fabrication Workflow

Fabrication cluster_0 1. Substrate Prep cluster_1 2. Modification cluster_2 3. Activation Step1 Polish GCE (0.05 µm Alumina Slurry) Step2 Ultrasonic Cleaning (Ethanol/Water, 3 min) Step1->Step2 Step5 Drop Casting (6 µL onto GCE Surface) Step2->Step5 Step3 Synthesize ZnO-ZnCo₂O₄ (Hydrothermal Method) Step4 Dispersion (1 mg/mL in DMF) Step3->Step4 Step4->Step5 Step6 IR Lamp Drying (15 min) Step5->Step6 Step7 Electrochemical Activation (CV: -0.8V to 0.2V, 20 cycles) Step6->Step7

Figure 2: Fabrication workflow for the nanocomposite-modified sensor.

Critical Technical Note: During Step 5 (Drop Casting), ensure the solvent (DMF or Water/Nafion mix) evaporates slowly to prevent the "coffee-ring effect," which causes uneven catalyst distribution and poor reproducibility (RSD > 5%).

Analytical Method Validation

Optimization of Parameters

To maximize sensitivity, the following parameters must be tuned. Data below reflects optimal conditions for the ZnO-ZnCo₂O₄ system.

ParameterOptimal SettingScientific Rationale
pH 7.0 (PBS)Maximum peak current (

) observed. Acidic pH (<4) competes with hydrogen evolution; Alkaline pH (>9) degrades the drug.
Scan Rate 100 mV/sBalances signal magnitude with capacitive charging current background.
Accumulation Time 60 sAllows pre-concentration of analyte at the electrode-electrolyte interface via adsorption.
Accumulation Potential -0.2 VPromotes electrostatic attraction without prematurely reducing the nitro group.
Performance Metrics

Using Differential Pulse Voltammetry (DPV) :

  • Linear Range 1: 0.01 – 4.68 µM[4]

  • Linear Range 2: 15 – 100 µM[4]

  • Limit of Detection (LOD): 1.46 nM (

    
    )
    
  • Sensitivity: 24.4 µA µM⁻¹ cm⁻²[4]

Real Sample Analysis: Water Protocol

This protocol uses the Standard Addition Method to mitigate matrix effects common in environmental water (e.g., humic acids, surfactants).

Protocol Steps:
  • Sample Collection: Filter river/tap water through a 0.45 µm PTFE membrane to remove particulates.

  • Buffering: Mix 5 mL of filtered water sample with 5 mL of 0.2 M PBS (resulting in 0.1 M PBS, pH 7).

  • Blank Scan: Record DPV of the buffered sample (0 to -1.0 V) to establish a baseline.

  • Spiking: Add known aliquots of D-FHD standard solution.

  • Measurement: Record DPV after each addition.

  • Calculation: Plot Peak Current (

    
    ) vs. Concentration added. Extrapolate to 
    
    
    
    to find the unknown concentration.
Self-Validating Quality Control (QC)
  • Reproducibility Check: Perform 3 consecutive scans on the same sample. If Relative Standard Deviation (RSD) > 3.5%, re-polish the electrode.

  • Interference Check: The reduction potential for D-FHD is typically around -0.55 V . Ensure no overlapping peaks from metal ions (e.g.,

    
    , 
    
    
    
    ). The use of EDTA can mask heavy metal interference if observed.

References

  • Vinothini, S., et al. (2023). Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode.[5] MDPI / Semantic Scholar.

  • Sakthivel, P., et al. (2025). Ultrasensitive electrochemical detection of an antibiotic drug furaltadone in fish tissue with a ZnO-ZnCo2O4 self-assembled nano-heterostructure.[4] ResearchGate.[1][4][5][6]

  • Kokulnathan, T., et al. (2021). Massive Engineering of Spinel Cobalt Tin Oxide/Tin Oxide Based Electrocatalyst for the Selective Voltammetric Determination of Antibiotic Drug Furaltadone in Water Samples. ResearchGate.[1][4][5][6]

Sources

Application Note: Furaltadone as an Analytical Standard in Chromatography

[1]

Abstract

This application note details the protocol for utilizing Furaltadone (CAS: 139-91-3) as an analytical reference standard. While Furaltadone is a banned nitrofuran antibiotic in major jurisdictions (EU, USA, China) due to carcinogenicity, analytical standards remain critical for two distinct workflows: (1) Quality Control (QC) of animal feed to detect illegal adulteration (Parent Drug Analysis), and (2) Food Safety Testing to detect tissue residues via its metabolite AMOZ (Metabolite Analysis). This guide provides validated LC-MS/MS parameters, stability protocols, and extraction methodologies for both applications, with a primary focus on the parent compound handling.

Introduction & Chemical Context

Furaltadone is a nitrofuran antibacterial agent.[1][2][3][4] Unlike many stable contaminants, nitrofurans metabolize rapidly in vivo (half-life < 4 hours), creating a unique analytical dichotomy:

  • Feed & Pharmaceutical Formulations: The target analyte is the Parent Furaltadone . The analytical standard is used directly to quantify the drug substance.

  • Biological Tissue (Meat/Seafood): The parent drug is rarely found. The target analyte is the protein-bound metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone). Here, the Furaltadone standard is often used to synthesize reference metabolites or for metabolic studies, but regulatory testing typically uses derivatized AMOZ standards.

Regulatory Status:

  • EU: Prohibited (Regulation 37/2010). MRPL (Minimum Required Performance Limit) = 1.0 µg/kg.

  • USA: Prohibited in food-producing animals.

Decision Matrix: Which Protocol to Use?

Furaltadone_WorkflowStartSample ReceiptSampleTypeDetermine Matrix TypeStart->SampleTypeFeedFeed / Formulation / Raw PowderSampleType->FeedHigh Conc. ExpectedTissueAnimal Tissue / Plasma / UrineSampleType->TissueTrace Residue ExpectedDirectExtractAcetonitrile/MeOH ExtractionFeed->DirectExtractDerivatizationAcid Hydrolysis + 2-NBA DerivatizationTissue->DerivatizationParentMethodPROTOCOL A: Parent Drug AnalysisOutput1Result: Contamination SourceParentMethod->Output1Quantify Furaltadone (m/z 325)MetabMethodPROTOCOL B: Metabolite (AMOZ) AnalysisOutput2Result: Food Safety ViolationMetabMethod->Output2Quantify NPA-AMOZ (m/z 335)Derivatization->MetabMethodDirectExtract->ParentMethod

Figure 1: Analytical decision tree distinguishing between parent drug analysis (Feed) and metabolite residue analysis (Tissue).

Material Safety & Handling (Critical)

Furaltadone and its metabolites are potential carcinogens and mutagens.

  • PPE: Double nitrile gloves, N95/P3 respirator, and lab coat are mandatory. Handle only in a fume hood.

  • Photolability: Nitrofurans are highly light-sensitive .

    • Requirement: Use amber glassware for all stock and working solutions.

    • Work Environment: Avoid direct sunlight; use UV-filtered lighting if possible.

    • Degradation: Significant signal loss can occur within 30 minutes of light exposure in dilute solutions.

  • Storage:

    • Solid Standard: -20°C, desiccated, dark.

    • Stock Solutions (1 mg/mL): -20°C in amber vials (stable for ~6 months).

Protocol A: Analysis of Parent Furaltadone (Feed/Formulations)[1]

This protocol is designed for detecting illegal adulteration of animal feed.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg Furaltadone analytical standard into a 10 mL volumetric flask. Dissolve in Dimethylformamide (DMF) or Methanol . Sonicate for 5 mins.

  • Intermediate Solution (10 µg/mL): Dilute Stock 1:100 in Methanol.

  • Working Standards: Serial dilution in Mobile Phase A/B (50:50) to range 10–500 ng/mL.

Sample Extraction (Feed)
  • Weigh 2.0 g of homogenized feed into a 50 mL polypropylene tube.

  • Add 10 mL Acetonitrile:Methanol (1:1 v/v) containing 1% Ammonium Hydroxide (to ensure solubility and basicity).

  • Vortex vigorously for 2 minutes; shake mechanically for 20 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Clean-up (Optional but Recommended): Pass 1 mL of supernatant through a C18 or NH2 SPE cartridge (conditioned with methanol) to remove lipids.

  • Filter through 0.22 µm PTFE filter into an amber LC vial.

LC-MS/MS Parameters (Parent)

System: HPLC coupled with Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water (promotes ionization of the basic morpholine group).

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient:

Time (min) % B Flow Rate (mL/min)
0.0 10 0.3
1.0 10 0.3
6.0 90 0.3
8.0 90 0.3
8.1 10 0.3

| 12.0 | 10 | 0.3 |

MS Source Settings (ESI Positive):

  • Capillary Voltage: 3.5 kV

  • Source Temp: 400°C

  • Desolvation Gas: 800 L/hr

MRM Transitions (Furaltadone Parent):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Type
Furaltadone 325.1 [M+H]+ 252.0 30 18 Quantifier

| | | 281.0 | 30 | 14 | Qualifier |

Note: The transition 325 -> 252 corresponds to the loss of the morpholine ring fragment.

Protocol B: Analysis of Metabolite AMOZ (Tissue Context)

Note: This section is provided for context, as Furaltadone standards are the precursor. Regulatory tissue analysis requires the detection of the metabolite.

The Chemistry of Detection

Because Furaltadone binds to tissue proteins, it cannot be extracted by solvents alone. The standard industry method (USDA/EURL) involves:

  • Acid Hydrolysis: Releases the metabolite (AMOZ) from protein.

  • Derivatization: 2-Nitrobenzaldehyde (2-NBA) reacts with AMOZ to form NPA-AMOZ (Nitrophenyl derivative). This improves retention and ionization.

Workflow Summary
  • Sample: 1.0 g Tissue homogenate.

  • Hydrolysis/Derivatization: Add 100 µL Internal Standard (AMOZ-d5) + 4 mL 0.2M HCl + 50 µL 2-NBA (in DMSO). Incubate 16 hours @ 37°C.

  • Extraction: Adjust pH to 7.4. Extract with Ethyl Acetate.[1][2]

  • Detection: LC-MS/MS monitoring NPA-AMOZ (m/z 335.1 -> 291.1).

Method Validation & Troubleshooting

Validation Parameters (Feed Matrix)
  • Linearity: R² > 0.995 over 10–500 ng/mL range.

  • Recovery: 80–110% (Spike samples at 50, 100, 200 µg/kg).

  • LOD/LOQ: Typically 10 µg/kg (LOD) and 25 µg/kg (LOQ) for feed.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Photodegradation of StandardPrepare fresh standards in amber glass. Ensure light shielding during autosampler queuing.
Peak Tailing Secondary interactionsIncrease buffer strength (Ammonium Formate) or check column age.
Signal Suppression Matrix Effect (Feed)Use Matrix-Matched Calibration curves or dilute extract 1:10 if sensitivity allows.
Retention Time Shift pH fluctuationEnsure Mobile Phase A is freshly prepared with high-grade Formic Acid.
Analytical Workflow Diagram

LCMS_Workflowcluster_prepPreparationcluster_analysisLC-MS/MS AnalysisWeighWeigh 2g FeedExtractAdd AcN:MeOH+ 1% NH4OHWeigh->ExtractSpinCentrifuge4000gExtract->SpinInjectInject 10µLSpin->InjectSeparateC18 Separation(Gradient)Inject->SeparateDetectESI+ MRM325 -> 252Separate->Detect

Figure 2: Step-by-step workflow for the direct analysis of Parent Furaltadone in feed matrices.

References

  • European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.

  • USDA Food Safety and Inspection Service. (2019). Chemistry Laboratory Guidebook: Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS.

  • Barbosa, J., et al. (2007). Determination of nitrofurans in animal feeds by liquid chromatography-UV photodiode array detection and liquid chromatography-ionspray tandem mass spectrometry.[5] Analytica Chimica Acta.[5]

  • European Reference Laboratories (EURL). (2015). Guidance on the estimation of detection capability (CCβ) for nitrofuran metabolites.

  • Verdon, E., et al. (2007). Multi-residue monitoring for the simultaneous determination of five nitrofurans in poultry muscle tissue. Analytica Chimica Acta.[5]

Troubleshooting & Optimization

Technical Support Center: D-Furaltadone Hydrochloride & AMOZ Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Products, Derivatization, and LC-MS/MS Analysis Target Audience: Analytical Chemists, Residue Analysis Labs, Drug Development Scientists

The Degradation Landscape: Understanding the Target

The Core Challenge: Researchers often attempt to detect D-Furaltadone Hydrochloride (the parent drug) directly in biological matrices. This is a fundamental error in residue analysis. D-Furaltadone is rapidly metabolized in vivo (half-life < few hours) and is highly unstable in light (photolysis).

The regulatory and scientific target is AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a tissue-bound metabolite that persists for weeks. Because AMOZ is small (104 Da) and highly polar, it cannot be detected sensitively in its native form. It requires acid hydrolysis to release it from protein adducts and derivatization with 2-Nitrobenzaldehyde (2-NBA) to form a detectable nitrophenyl derivative (NPA-AMOZ).

Degradation & Derivatization Pathway

The following diagram illustrates the transformation from the parent drug to the analytical target.

Furaltadone_Pathway Parent D-Furaltadone HCl (Parent Drug) Metabolism In Vivo Metabolism Parent->Metabolism BoundAMOZ Protein-Bound AMOZ Metabolism->BoundAMOZ Rapid (<4 hrs) Hydrolysis Acid Hydrolysis (HCl, 37°C, 16h) BoundAMOZ->Hydrolysis FreeAMOZ Free AMOZ (m/z 201) Hydrolysis->FreeAMOZ Releases Side Chain Deriv Derivatization (2-NBA) FreeAMOZ->Deriv Target NPA-AMOZ (Analytical Target) (m/z 335) Deriv->Target Forms Schiff Base

Figure 1: The metabolic degradation of D-Furaltadone to AMOZ and the subsequent analytical derivatization workflow.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is self-validating through the use of isotopically labeled internal standards (AMOZ-d5).

Step 1: Sample Preparation & Hydrolysis[1]
  • Sample: 1.0 g homogenized tissue (muscle/liver/shrimp).

  • Internal Standard: Add AMOZ-d5 (100 µL of 100 ng/mL solution). Critical: Allow 15 mins for equilibration.

  • Hydrolysis/Derivatization Reagents:

    • 4 mL deionized water.

    • 0.5 mL 1 M HCl.

    • 100 µL 2-Nitrobenzaldehyde (2-NBA) (50 mM in DMSO).

  • Incubation: 16 hours at 37°C (water bath).

    • Note: High-throughput labs may use 60°C for 2 hours, but 37°C is gentler and reduces matrix interference.

Step 2: Extraction
  • Adjust pH to 7.4 ± 0.2 using 0.1 M NaOH and phosphate buffer. Crucial for extraction efficiency.

  • Add 5 mL Ethyl Acetate . Vortex vigorously for 1 minute.

  • Centrifuge (3000g, 10 min).

  • Evaporate the organic layer (supernatant) to dryness under nitrogen at 45°C.

  • Reconstitute in 200 µL of Mobile Phase A/B (50:50).

Step 3: LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile (or Methanol).

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Cone Voltage (V)Collision Energy (eV)
NPA-AMOZ 335.1291.1 128.02512 (291), 28 (128)
NPA-AMOZ-d5 340.1296.1 133.02512

Troubleshooting Center

This section addresses specific failure modes reported by analytical labs.

Issue 1: Low Recovery of AMOZ (< 50%)

Q: My internal standard (AMOZ-d5) recovery is consistently low. Is my extraction failing?

A: Low recovery usually stems from pH errors or incomplete hydrolysis, not the extraction solvent itself.

  • Check pH Adjustment: The nitrophenyl derivative (NPA-AMOZ) is hydrophobic. However, if the pH after hydrolysis is not neutralized (pH 7.0–7.5), the amine functionality may remain protonated or the derivative may hydrolyze back.

  • Check 2-NBA Freshness: 2-NBA oxidizes to 2-nitrobenzoic acid over time. If your reagent is yellow/brown or has crystals, prepare fresh.

  • Equilibration Time: Did you add the Internal Standard before hydrolysis? You must allow AMOZ-d5 to bind to the matrix for at least 15 minutes to mimic the bound state of the analyte.

Issue 2: "Ghost" Peaks or High Background

Q: I see a peak at m/z 335 in my blank samples. Is it carryover?

A: While carryover is possible, "ghost" peaks in nitrofuran analysis are often due to 2-NBA interference .

  • Excess Reagent: If you use too much 2-NBA, it can crystallize or form non-specific adducts. Ensure you wash the ethyl acetate extract with hexane (optional cleanup) if the background is high.

  • Photochemical Reaction: NPA-AMOZ is light-sensitive. Are your autosampler vials amber glass? Exposure to benchtop fluorescent light for >1 hour can degrade the derivative, causing unpredictable background noise.

Issue 3: Retention Time Shift

Q: The retention time of AMOZ shifts between standards and tissue samples.

A: This indicates a Matrix Effect modifying the column chemistry.

  • Diagnosis: Compare the retention time of AMOZ-d5 in solvent vs. matrix. If they match each other but shift together, it is a mobile phase/column issue.

  • Solution: Use a gradient start with higher aqueous content (e.g., 90% Water) to wash salts/proteins before eluting the AMOZ. Ensure your re-equilibration time between runs is at least 3-4 column volumes.

Issue 4: Signal Suppression

Q: My sensitivity drops significantly when analyzing shrimp or liver compared to water standards.

A: Ion suppression is common in ESI+.

  • The Fix: You must use Matrix-Matched Calibration Curves . Prepare a blank tissue extract and spike your standards into that extract.

  • Alternative: Switch mobile phase B to Methanol. Acetonitrile can sometimes precipitate matrix components in the source, leading to fouling.

Troubleshooting Logic Tree

Troubleshooting_Logic Start Problem Identified LowRec Low Recovery (<50%) Start->LowRec GhostPeak Ghost Peaks (False Positive) Start->GhostPeak RTShift RT Shift Start->RTShift CheckpH Check pH after hydrolysis (Target 7.4)? LowRec->CheckpH WashStep Did you perform Hexane Wash? GhostPeak->WashStep MatrixMatch Is IS (d5) shifting too? RTShift->MatrixMatch pHGood pH OK CheckpH->pHGood Yes pHBad pH < 6 or > 8 CheckpH->pHBad No FreshNBA 2-NBA Solution Oxidized? pHGood->FreshNBA FixpH Adjust NaOH volume to hit pH 7.4 pHBad->FixpH CleanCol Clean Injector/Column (Carryover) WashStep->CleanCol Yes AddWash Add Hexane Wash step to protocol WashStep->AddWash No ColEquil Increase Column Equilibration Time MatrixMatch->ColEquil Yes

Figure 2: Diagnostic logic for common LC-MS/MS failures in Nitrofuran analysis.

References

  • McCracken, R. J., et al. (1995). Determination of furazolidone in porcine tissue using thermospray liquid chromatography-mass spectrometry and a study of the pharmacokinetics and stability of its residues. The Analyst.

  • USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR2.01).

  • Vass, M., et al. (2008). Stability of nitrofuran metabolites in freeze-dried muscle tissue. Analytica Chimica Acta.

  • European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food.

Technical Support Center: Overcoming In Vitro Solubility Challenges with D-Furaltadone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that obtaining reliable and reproducible in vitro data begins with the proper handling and preparation of your research compounds. D-Furaltadone hydrochloride, a nitrofuran antibacterial agent, can present solubility challenges that, if not addressed correctly, may lead to inaccurate experimental outcomes.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful use of D-Furaltadone hydrochloride in your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental solubility characteristics of D-Furaltadone hydrochloride I should be aware of before starting my experiment?

Answer: Understanding the baseline solubility of D-Furaltadone hydrochloride in common laboratory solvents is the critical first step for experimental design. The compound is a yellow crystalline powder and its solubility can vary.[4] It is generally considered freely soluble in water but shows variable solubility in other solvents.[1][5]

It is crucial to use high-purity, fresh solvents, as absorbed moisture, particularly in DMSO, can negatively impact solubility.[4][6]

Table 1: Solubility Profile of D-Furaltadone Hydrochloride

SolventReported SolubilityMolar Concentration (Approx.)Key ConsiderationsSource(s)
Water ≥25 mg/mL to 66 mg/mL~69 mM to 183 mMFreely soluble. Sonication is recommended to expedite dissolution.[4][7][8]
DMSO ~16.67 mg/mL~46 mMRequires sonication or gentle warming. Use fresh, anhydrous DMSO.[3][7][8][9]
Ethanol InsolubleN/ANot a recommended solvent for creating stock solutions.[4][9]
Methanol Slightly SolubleN/ANot ideal for high-concentration stock solutions.[4]

Note: The molecular weight of D-Furaltadone hydrochloride is 360.75 g/mol .[4][7]

Q2: I added D-Furaltadone hydrochloride powder directly to my cell culture medium, and it didn't dissolve. What went wrong?

Answer: This is a common issue. Direct addition of a powdered compound to complex biological media is not recommended. Cell culture media are intricate aqueous solutions containing salts, amino acids, vitamins, and proteins (from serum), which can interfere with the dissolution process and even cause the compound to precipitate.

The Causality: The principle of "like dissolves like" is at play. While D-Furaltadone hydrochloride is water-soluble, the rate of dissolution can be slow, and components in the media can interact with the compound before it has a chance to fully dissolve. The correct, self-validating approach is to first prepare a high-concentration stock solution in a validated solvent and then dilute this stock into your final assay medium.

Q3: What is the best practice for preparing a stock solution? My DMSO stock turns cloudy when added to my aqueous buffer.

Answer: This phenomenon, known as precipitation or "crashing out," is the most frequent challenge researchers face. It occurs when a compound that is stable in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The organic solvent disperses, leaving the compound behind in a concentration that the aqueous buffer cannot sustain, causing it to precipitate.

To avoid this, a systematic approach to stock preparation and dilution is essential.

  • Safety First: Handle D-Furaltadone hydrochloride powder in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Selection: Based on Table 1, Water or DMSO are the recommended primary solvents.

    • For Water-Based Stocks (Preferred to avoid solvent toxicity):

      • Weigh out the desired amount of D-Furaltadone hydrochloride powder (e.g., 3.61 mg for 1 mL of a 10 mM stock).

      • Add to a sterile microcentrifuge tube.

      • Add the appropriate volume of sterile, purified water (e.g., 1 mL).

      • Vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[8]

      • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.[3][10]

    • For DMSO-Based Stocks:

      • Follow steps 2a and 2b as above.

      • Add the appropriate volume of fresh, anhydrous DMSO (e.g., 1 mL).

      • Vortex thoroughly. Use a brief sonication or gentle warming (e.g., 37°C water bath) to aid dissolution if necessary.[4][7] Visually confirm that no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[3][7]

The key is to dilute the stock solution gradually and ensure rapid mixing.

Caption: Workflow for diluting stock solutions.

Q4: My experiment requires a high final concentration, but even with careful dilution, I see precipitation. What advanced strategies can I use?

Answer: When standard dilution fails, you may need to employ formulation strategies involving co-solvents or excipients. These are substances that help keep a drug in solution. However, every component added to a cell-based assay must be tested for its own potential cytotoxicity.

G start Precipitation Observed in Final Medium q1 Is the final solvent concentration >0.5%? start->q1 ans_yes Yes q1->ans_yes ans_no No q1->ans_no sol1 Re-prepare working solution to ensure final solvent concentration is <0.5%. Run solvent-only toxicity control. ans_yes->sol1 sol2 Consider pH adjustment of the buffer. (Requires pKa knowledge and validation) ans_no->sol2 end_goal Achieve Clear, Stable Solution for Assay sol1->end_goal sol3 Investigate use of solubilizing excipients (e.g., Cyclodextrins like SBE-β-CD). Requires extensive toxicity controls. sol2->sol3 sol3->end_goal

Caption: Decision tree for advanced solubility troubleshooting.

  • pH Adjustment: The solubility of ionizable compounds, particularly salts like D-Furaltadone hydrochloride, can be highly dependent on the pH of the medium.[11][12] While cell culture media are buffered around pH 7.4, preparing intermediate dilutions in buffers of slightly different pH (e.g., a sterile phosphate buffer at pH 6.5 or 8.0) before final dilution might improve solubility. This must be done cautiously to avoid altering the final assay pH.

  • Use of Solubilizing Excipients: For particularly challenging situations, excipients can be considered. These are common in formulation science for improving the solubility of poorly water-soluble drugs.[13][14][15][16]

    • Cyclodextrins (e.g., SBE-β-CD): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7] Some vendor data suggests using a combination of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline for in vivo formulations, a principle that can be adapted for in vitro work.[7]

    • Co-solvents (e.g., PEG300, Tween-80): While often used for in vivo studies, low concentrations of these can be tested in vitro.[8] They work by reducing the polarity of the aqueous solvent, making it more favorable for the drug to stay in solution.[17][18]

Self-Validation is Critical: When using any excipient or co-solvent, you MUST run parallel controls containing the vehicle (e.g., medium + excipient + DMSO) without D-Furaltadone hydrochloride to ensure that the excipient itself is not causing any biological effects in your assay.

References
  • Semantic Scholar. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from Semantic Scholar. [Link]

  • Sico. (n.d.). J.2.7 Furaltadone HCI. Retrieved from Sico website. [Link]

  • G-Biosciences. (n.d.). Furaltadone hydrochloride (Standard). Retrieved from G-Biosciences website. [Link]

  • National Center for Biotechnology Information. (n.d.). Furaltadone. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Biotransformation of Furaltadone, Furazolidone and Nitrofurazone using Aspergillus Tamarii isolate TN-7 : in Vitro Residual Identification and Quantification by HPLC-DAD. Retrieved from ResearchGate. [Link]

  • Hebestreit, F., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1679. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from Dissolution Technologies. [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • ResearchGate. (2025). Furaltadone Hydrochloride in Treatment of Avian Vibrionic Hepatitis and Chronic Respiratory Disease Complex in Chickens. Retrieved from ResearchGate. [Link]

  • Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Retrieved from Gattefossé website. [Link]

  • ResearchGate. (2025). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Retrieved from ResearchGate. [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from European Pharmaceutical Review. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from ResearchGate. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from Drug Development & Delivery. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from Indian Journal of Pharmaceutical Sciences. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from PMC. [Link]

  • MDPI. (2023). Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode. Retrieved from MDPI. [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from American Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from PMC. [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from CORE. [Link]

Sources

troubleshooting inconsistent results in Furaltadone MIC assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Furaltadone MIC Assays Content Type: Technical Support Center (Tier 3) Audience: Senior Researchers & Assay Development Scientists[1]

Technical Support Center: Furaltadone MIC Assay Optimization

Welcome. You are likely here because your Furaltadone Minimum Inhibitory Concentration (MIC) data is oscillating between replicates, or your quality control (QC) strains are drifting out of range.

As a Senior Application Scientist, I often see nitrofurans—specifically Furaltadone—treated like standard small molecules. They are not. Furaltadone (a nitrofuran derivative) possesses unique physicochemical instabilities and a specific activation mechanism that renders standard CLSI/EUCAST protocols vulnerable to environmental noise if not rigorously controlled.[1]

This guide deconstructs the assay into three failure domains: Solubility/Stability , Biological Activation , and Endpoint Interpretation .

Part 1: The Chemistry (Solubility & Stability)

The Core Problem: Furaltadone HCl is water-soluble, but the free base is not. Furthermore, the nitro-group responsible for its antimicrobial activity is highly photosensitive.[1]

Q: My MIC values increase significantly if I use stock solutions stored for >24 hours. Why?

A: You are likely observing photolytic degradation or hydrolysis .[1] Nitrofurans degrade rapidly under ambient light.[1] If your stock solution sits on a benchtop in a clear tube for even 2 hours during plating, the effective concentration drops, artificially inflating the MIC (false resistance).

  • The Fix:

    • Solvent Choice: Dissolve Furaltadone stock powder in 100% DMSO (Dimethyl Sulfoxide) rather than water or saline.[1] DMSO stabilizes the compound and prevents micro-precipitation at high concentrations.[1]

    • Light Discipline: Use amber microcentrifuge tubes or wrap vessels in aluminum foil. Perform weighing and dilution in reduced light if possible.

    • Freshness: Prepare stocks immediately before use. Do not freeze-thaw Furaltadone working solutions.[1]

Q: I see a fine precipitate in the high-concentration wells (e.g., 64–128 µg/mL). Is this contamination?

A: No, this is likely compound "crashing out." When a high-concentration DMSO stock is diluted directly into aqueous Cation-Adjusted Mueller-Hinton Broth (CAMHB), the rapid polarity shift can force the drug out of solution.[1]

  • The Protocol Adjustment:

    • Step 1: Prepare a 100x stock in DMSO.[1]

    • Step 2: Perform an intermediate dilution in water (e.g., 1:10) to assess solubility before adding to the media.[1]

    • Step 3: Ensure the final DMSO concentration in the assay well is ≤ 1% . Bacteria like S. aureus can tolerate up to 2-3% DMSO, but sensitive organisms (or stressed ones) will be inhibited by the solvent alone, causing false susceptibility.[1]

Part 2: The Biology (Inoculum & Media)

The Core Problem: Furaltadone is a prodrug .[1][2] It requires activation by bacterial nitroreductases (Type I/II) to form the reactive intermediates that damage DNA.[1] If the bacterial metabolic state is inconsistent, the drug activation (and thus the MIC) will be inconsistent.

Q: Why are my "skipped wells" (growth at high conc, no growth at low conc) occurring?

A: This is rarely a drug issue; it is a pipetting or inoculum homogeneity issue. Because Furaltadone relies on intracellular activation, "persister" cells or clumps in the inoculum can survive high concentrations if they are not metabolically active enough to reduce the drug.

  • The Fix:

    • Vortexing: Vortex your McFarland 0.5 standard vigorously. Clumped bacteria (common in Staphylococcus spp.) result in uneven dosing per well.[1]

    • Inoculum Age: Use log-phase growth (direct colony suspension from 18-24h plates). Stationary phase bacteria have lower nitroreductase activity, potentially elevating MICs.[1]

Q: Does the media cation adjustment (Ca++/Mg++) matter for Furaltadone?

A: Less than for aminoglycosides (like Gentamicin), but yes . While Furaltadone uptake isn't strictly cation-dependent, the growth rate of the organism is. If your CAMHB is cation-deficient, growth is slower, and since nitrofurans are time-dependent killers, slow growth can shift the MIC.

  • Standard: Use CLSI-compliant CAMHB (20-25 mg/L Ca++, 10-12.5 mg/L Mg++).[1]

Part 3: Visualization of Troubleshooting Logic

The following logic tree helps you diagnose the source of inconsistency based on your plate readout.

Furaltadone_Troubleshooting Start Inconsistent MIC Result Check_Control Is QC Strain (e.g. S. aureus ATCC 29213) within range? Start->Check_Control QC_Fail QC FAILED Check_Control->QC_Fail No QC_Pass QC PASSED Check_Control->QC_Pass Yes QC_High MIC too HIGH QC_Fail->QC_High QC_Low MIC too LOW QC_Fail->QC_Low Skipped_Wells Skipped Wells observed? QC_Pass->Skipped_Wells Trailing Trailing Growth (Haze)? QC_Pass->Trailing Degradation Drug Degradation: Check light exposure & Stock freshness QC_High->Degradation Inoculum_High Inoculum too dense (>5x10^5 CFU/mL) QC_High->Inoculum_High Contamination Contamination or DMSO Toxicity (>1%) QC_Low->Contamination Pipetting Pipetting Error or Inoculum Clumping Skipped_Wells->Pipetting Yes Read_Rule Read Button vs Haze: Nitrofurans often show 80% inhibition endpoints Trailing->Read_Rule Yes

Figure 1: Diagnostic logic flow for identifying the root cause of MIC variability.

Part 4: The Readout (Trailing & Endpoints)

The Core Problem: Nitrofurans often exhibit "trailing endpoints."[1] You might see a clear button of growth at 4 µg/mL, a heavy haze at 8 µg/mL, and a light haze at 16 µg/mL.

Q: How do I define the MIC when there is a "haze" in the well?

A: This is the most common source of user variability.

  • The Rule: For bacteriostatic/slow-cidal drugs like Furaltadone, the MIC is defined as the lowest concentration that inhibits 80% of visible growth compared to the growth control.

  • Visual Aid:

    • Button (Pellet): Growth (Resistant).[1]

    • Heavy Turbidity: Growth (Resistant).[1]

    • Pinpoint "Phantom" Button: Usually ignored (Susceptible).[1]

    • Faint Haze: If <20% of control, read as inhibited (Susceptible).[1]

Q: My replicates vary by 1 well (e.g., 4, 8, 4 µg/mL). Is this acceptable?

A: Yes. According to CLSI M07 guidelines, an inherent variability of ±1 doubling dilution is acceptable in MIC assays.[1]

  • Action: If variability exceeds ±1 dilution (e.g., 4 vs 32 µg/mL), discard the data. This indicates a systemic error (likely precipitation or pipetting).[1]

Summary of Validated Protocol Parameters

ParameterSpecificationRationale
Solvent DMSO (Stock), Water (Working)Prevents precipitation; DMSO stabilizes stock.[1]
Storage -20°C or -80°C (Amber vials)Prevents photolysis and hydrolysis.[1]
Inoculum

CFU/mL
Standard CLSI density; critical for prodrug activation.[1]
Media CAMHB (pH 7.2–7.[1]4)Standardizes growth rate; pH affects drug ionization.[1]
Incubation 16–20 hours @ 35°CExtended incubation can lead to false resistance due to regrowth.[1]
Endpoint 80% Inhibition (No trailing)Accounts for bacteriostatic nature of nitrofurans.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[1][3] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Reading guide for broth microdilution.[1][2][4][5]Link[1]

  • Vahdat, B. et al. (2023).[1] "Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode." Scientific Reports, 12, 886.[1] (Demonstrates instability/degradation pathways). Link[1]

  • BenchChem. (2025).[1][6] Furaltadone Hydrochloride: Technical Guide to Antibacterial Spectrum.[1][2] (Mechanism of action and prodrug activation).[1][2][6] Link

Sources

Validation & Comparative

Technical Guide: Specificity Profiling of AMOZ ELISA in Nitrofuran Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the regulatory landscape of food safety, particularly under Commission Regulation (EU) 2019/1871 and its amendments (e.g., (EU) 2023/411 ), the Reference Point for Action (RPA) for nitrofuran metabolites has been lowered to 0.5 µg/kg .[1][2][3] This stringent limit demands not just sensitivity, but exceptional specificity .

The detection of Furaltadone relies on its tissue-bound metabolite, AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone).[4][5][6] However, because all nitrofuran metabolites (AOZ, AHD, SEM) are derivatized with the same agent (2-nitrobenzaldehyde) prior to analysis, they share a structural "cap" that can confuse inferior antibodies.

This guide objectively compares the performance of high-affinity monoclonal AMOZ ELISA systems against generic alternatives, providing the experimental data and protocols necessary to validate specificity in your own laboratory.

Mechanism of Action: The Derivatization Trap

To understand cross-reactivity, one must understand the chemistry of the assay. Nitrofuran metabolites are small, non-immunogenic molecules (haptens) that bind covalently to tissue proteins. They cannot be detected directly.

The standard workflow involves Acid Hydrolysis (to release the metabolite) followed by Derivatization with 2-Nitrobenzaldehyde (2-NBA).

  • The Specificity Challenge: The antibody must target the unique morpholinomethyl side chain of AMOZ.

  • The Risk: If the antibody primarily recognizes the nitrophenyl group (introduced by 2-NBA), it will cross-react with all nitrofuran metabolites (AOZ, AHD, SEM), leading to false positives and destroyed inventory.

Diagram 1: The Derivatization Pathway & Antibody Targeting

NitrofuranPathway Parent Parent Drug (Furaltadone) Metabolite Tissue Metabolite (AMOZ) Parent->Metabolite Metabolism (Rapid) Derivative Derivatized Antigen (NP-AMOZ) Metabolite->Derivative Acid Hydrolysis + 2-NBA Reagent Derivatization Agent (2-NBA) Reagent->Derivative Antibody Anti-AMOZ Antibody Derivative->Antibody Specific Binding (Targeting Morpholino Ring)

Caption: The conversion of Furaltadone to NP-AMOZ. High-specificity antibodies must target the unique side chain (green node) rather than the common nitrophenyl moiety.

Comparative Analysis: Cross-Reactivity Profiling

The following data compares a High-Affinity Monoclonal System (Method A) —typical of top-tier regulatory kits (e.g., R-Biopharm, EuroProxima)—against a Generic Polyclonal System (Method B) often found in lower-cost alternatives.

Experimental Definition of Cross-Reactivity (CR)

Cross-reactivity is calculated using the 50% Inhibitory Concentration (


):


Table 1: Cross-Reactivity Data
AnalyteStructure / OriginMethod A (Monoclonal) % CRMethod B (Generic) % CRImplication
AMOZ Furaltadone Metabolite100% 100% Target analyte.[7]
AOZ Furazolidone Metabolite< 1% ~12%Method B risks false positives if Furazolidone was used.
AHD Nitrofurantoin Metabolite< 1% ~5%High specificity required to distinguish drug classes.
SEM Nitrofurazone Metabolite< 1% ~8%SEM is naturally occurring in shellfish; Method B causes false regulatory fails.
Furaltadone Parent Drug< 1%< 5%Parent drug is rarely present in tissue samples.
Furazolidone Parent Drug< 0.1%< 1%Negligible interference.[7]

Analysis:

  • Method A demonstrates that the antibody is strictly specific to the morpholine ring structure of AMOZ.

  • Method B shows "Class Specificity," reacting to the nitrophenyl derivative common to all. This is unacceptable for confirmatory workflows where identifying the specific banned substance is legally required.

Validation Protocol: Self-Validating Workflow

To verify the specificity of your AMOZ ELISA, follow this protocol. This workflow includes a Derivatization Control to ensure that the absence of signal is due to specificity, not assay failure.

Diagram 2: Sample Preparation & Extraction Workflow

Workflow cluster_prep Sample Preparation (Critical Step) cluster_ext Extraction & Clean-up Sample Homogenized Tissue (1g) Hydrolysis Acid Hydrolysis (1M HCl, 37°C, 16h) Sample->Hydrolysis Deriv Derivatization (Add 2-NBA) Hydrolysis->Deriv Neutralize Neutralization (pH 7.4) Deriv->Neutralize Extract Ethyl Acetate Extraction Neutralize->Extract Dry Evaporation (N2 Stream, 50°C) Extract->Dry Recon Reconstitution (Assay Buffer) Dry->Recon

Caption: Standardized workflow for Nitrofuran metabolite extraction. The derivatization step (yellow) is where the target antigen is formed.

Step-by-Step Methodology
  • Homogenization: Weigh 1.0 g of tissue (shrimp/fish/meat).

  • Hydrolysis & Derivatization:

    • Add 4 mL distilled water, 0.5 mL 1 M HCl, and 100 µL 10 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO.

    • Critical: Vortex vigorously. Incubate at 37°C for 16 hours (overnight) or 60°C for 3 hours (rapid method).

  • Extraction:

    • Add 5 mL 0.1 M K2HPO4 and adjust pH to 7.0–7.4 using 1 M NaOH.

    • Add 5 mL Ethyl Acetate. Vortex for 1 min. Centrifuge at 3000g for 10 min.

  • Concentration:

    • Transfer 2.5 mL of the organic (upper) layer to a glass tube.

    • Evaporate to dryness under nitrogen flow at 50°C.

  • Reconstitution:

    • Dissolve residue in 1 mL n-hexane (to remove fats) and 0.5 mL Assay Buffer. Vortex.

    • Centrifuge to separate phases. Use the aqueous (lower) phase for ELISA.

Troubleshooting & Optimization (Senior Scientist Insights)

1. The "False Positive" SEM Trap: Semicarbazide (SEM) is often found in crustacean shells naturally or due to hypochlorite bleaching. If your AMOZ kit has >1% cross-reactivity with SEM (see Table 1), testing shrimp samples will result in frequent false AMOZ positives.

  • Action: Always run a known SEM spike (1.0 ppb) alongside your AMOZ validation to quantify your kit's specific blindness to SEM.

2. Matrix Interference (The "Shift"): The


 in buffer often differs from the 

in tissue matrix.
  • Action: Do not rely solely on the standard curve provided in the kit. Prepare a Matrix-Matched Standard Curve by spiking negative tissue extract with AMOZ standards. If the curves diverge by >20%, your extraction efficiency or washing steps need optimization.

3. Derivatization Efficiency: Incomplete derivatization leads to low recovery.

  • Check: The 2-NBA solution must be prepared fresh or stored properly in the dark. If it turns orange/brown before adding to the sample, it has oxidized.

References

  • European Commission. (2019).[1][2][8] Commission Regulation (EU) 2019/1871 on reference points for action for non-allowed pharmacologically active substances present in food of animal origin.[2][8][9] Official Journal of the European Union. Link

  • European Commission. (2023). Commission Regulation (EU) 2023/411 amending Regulation (EU) 2019/1871 as regards reference points for action for nitrofurans and their metabolites.[1] Official Journal of the European Union. Link

  • Vass, M., et al. (2008). Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone.[10] ResearchGate. Link

  • R-Biopharm AG. (2024).[1][11] RIDASCREEN® Nitrofuran AMOZ (Art. No. R3722) Product Analysis and Cross-Reactivity Data. R-Biopharm.[12] Link

  • Discovery Life Sciences. (n.d.). Determining Cross Reactivity with an ELISA: Calculation Protocols. Discovery-Sci. Link

Sources

A Comparative Analysis of D-Furaltadone Hydrochloride and Furazolidone Efficacy Against Salmonella

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Persistent Challenge of Salmonellosis

Salmonella infections remain a significant concern in both human and veterinary medicine, causing considerable economic losses in the poultry industry and posing a substantial public health risk. The control of salmonellosis often relies on antimicrobial agents, and the nitrofuran class of antibiotics has historically played a role in this effort. This guide focuses on a comparative evaluation of two key members of this class: D-Furaltadone hydrochloride and Furazolidone.

Physicochemical Properties: A Key Differentiator

A primary distinction between these two compounds lies in their water solubility, a critical factor for administration in veterinary settings, particularly in poultry.

PropertyD-Furaltadone HydrochlorideFurazolidone
Chemical Name 5-morpholinomethyl-3-(5-nitrofurfurylideneamino)-2-oxazolidone hydrochloride3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone
Molecular Formula C₁₃H₁₇ClN₄O₆C₈H₇N₃O₅
Water Solubility Freely solubleLow water solubility (40 mg/L)[1]
Administration Can be administered in drinking water[1]Primarily administered in feed[1]

The high water solubility of D-Furaltadone hydrochloride offers a significant practical advantage in large-scale poultry operations, allowing for convenient and uniform administration through drinking water systems.[1] In contrast, the low water solubility of Furazolidone necessitates its incorporation into feed.[1]

Mechanism of Action: A Shared Pathway of DNA Damage

Both D-Furaltadone and Furazolidone are prodrugs that exert their bactericidal effects through a similar multi-targeted mechanism of action upon intracellular activation.

The core mechanism involves the enzymatic reduction of the 5-nitro group on the furan ring by bacterial nitroreductases. This activation process generates a series of highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive molecules are non-specific in their targets and induce widespread cellular damage, primarily by:

  • DNA Damage: The reactive intermediates cause extensive damage to bacterial DNA, including strand breaks. This disruption of the genetic material inhibits DNA replication and repair, ultimately leading to cell death.

  • Inhibition of Protein Synthesis: These intermediates can also bind to and inactivate ribosomal proteins, halting protein synthesis.

  • Disruption of Metabolic Pathways: Key enzymatic pathways, including the citric acid cycle, are also susceptible to damage by these reactive species.

This multi-pronged attack is believed to contribute to the historically low incidence of acquired bacterial resistance to nitrofurans.

Nitrofuran Mechanism of Action cluster_cell Salmonella Cell Nitrofuran D-Furaltadone or Furazolidone (Prodrug) Activated_Nitrofuran Reactive Intermediates (e.g., nitroso, hydroxylamine) Nitrofuran->Activated_Nitrofuran Bacterial Nitroreductases DNA Bacterial DNA Activated_Nitrofuran->DNA Ribosomes Ribosomes Activated_Nitrofuran->Ribosomes Enzymes Metabolic Enzymes Activated_Nitrofuran->Enzymes Damage_DNA DNA Strand Breaks & Inhibition of Replication DNA->Damage_DNA Inhibit_Protein Inhibition of Protein Synthesis Ribosomes->Inhibit_Protein Inhibit_Metabolism Disruption of Metabolic Pathways Enzymes->Inhibit_Metabolism Cell_Death Bactericidal Effect Damage_DNA->Cell_Death Inhibit_Protein->Cell_Death Inhibit_Metabolism->Cell_Death

Mechanism of nitrofuran activation and bactericidal action in Salmonella.

In Vitro Efficacy: A Review of Susceptibility Data

Direct comparative in vitro susceptibility data (Minimum Inhibitory Concentration - MIC) for D-Furaltadone hydrochloride against Salmonella is limited in recently published literature. However, historical data and studies on Furazolidone provide a baseline for understanding the potency of this class of compounds.

Furazolidone MIC Data against Salmonella Serovars:

Salmonella SerovarMIC (µg/mL)ObservationSource
S. gallinarum (sensitive strains)~0.3Strains isolated in the U.K. in the 1950s.[2]
S. gallinarum (more resistant strains)1.3 or 2.5Strains isolated from more recent outbreaks in various countries.[2]
S. enterica from poultry eggs (sensitive)32[1]
S. enterica from poultry eggs (intermediate)256[1]
S. enterica from poultry eggs (resistant)512[1]

The variability in reported MICs for Furazolidone highlights the importance of strain-specific and method-dependent differences in susceptibility. The higher MIC values reported in more recent studies may also reflect the development of reduced susceptibility over time. While quantitative data for D-Furaltadone is scarce, it is generally considered to have a broad spectrum of activity against Gram-negative pathogens like Salmonella.[1] One study noted the successful use of a combination product containing Furaltadone hydrochloride to treat an antibiotic-resistant Salmonella pullorum infection in broiler chicks, attributing the success to the Furaltadone component.[3]

In Vivo Efficacy: A Head-to-Head Comparison in a Chick Model

A key study provides a direct comparison of the prophylactic and therapeutic efficacy of D-Furaltadone and Furazolidone in an experimental Salmonella enterica serovar Enteritidis infection in day-old chicks.

Summary of In Vivo Experimental Findings:

Treatment StrategyOutcome
Therapeutic Use (after infection established) Both Furazolidone and Furaltadone failed to eliminate established infections.[4]
Prophylactic Use (simultaneous with challenge) Both nitrofurans significantly reduced colonization of a Furazolidone-sensitive strain compared to unmedicated controls, but did not prevent infection.[4]
Prophylactic Use (1 week prior to challenge) Dosing with either nitrofuran at 200 ppm for one week prior to and one week after challenge with a Furazolidone-sensitive strain prevented colonization of the caecum, liver, and spleen.[4]

These findings suggest that both D-Furaltadone and Furazolidone are more effective when used prophylactically to prevent colonization rather than therapeutically to treat an established infection. The study did not find a significant difference in the in vivo efficacy between the two compounds under the tested conditions.[4]

Experimental Protocols: A Framework for Susceptibility Testing

The determination of in vitro efficacy relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing that ensure reproducibility and comparability of data.

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a Salmonella isolate.

1. Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the Salmonella strain from an 18-24 hour non-selective agar plate. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours). d. Adjust the turbidity of the bacterial suspension with sterile broth or saline to match that of a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). e. Prepare the final inoculum by diluting the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent (D-Furaltadone hydrochloride or Furazolidone) in a suitable solvent. b. Perform serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum. The final volume in each well is typically 100 µL. b. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only). c. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. After incubation, examine the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Isolate Salmonella Colonies P2 Prepare Bacterial Suspension (0.5 McFarland) P1->P2 A1 Inoculate Microtiter Plate with Bacteria and Antimicrobial P2->A1 P3 Prepare Serial Dilutions of Antimicrobial Agent P3->A1 A2 Incubate at 35°C for 16-20 hours A1->A2 AN1 Examine for Bacterial Growth (Turbidity) A2->AN1 AN2 Determine MIC: Lowest Concentration with No Visible Growth AN1->AN2

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: A Comparative Summary and Future Perspectives

Both D-Furaltadone hydrochloride and Furazolidone demonstrate efficacy against Salmonella, operating through a shared mechanism of action that involves the generation of DNA-damaging reactive intermediates.

Key Comparative Points:

  • Administration: D-Furaltadone hydrochloride's superior water solubility provides a significant advantage for administration in poultry production through drinking water.

  • In Vitro Efficacy: While direct comparative MIC data is lacking, historical data for Furazolidone indicates its potency against susceptible Salmonella strains. The emergence of strains with reduced susceptibility underscores the need for continuous surveillance.

  • In Vivo Efficacy: In a chick model, both compounds were more effective as prophylactic agents in preventing colonization rather than as therapeutic agents for established infections, with no significant difference in efficacy observed between the two.

The choice between D-Furaltadone hydrochloride and Furazolidone may ultimately depend on practical considerations such as the preferred method of administration and the specific susceptibility patterns of the prevalent Salmonella serovars in a given setting. Further research providing direct comparative in vitro susceptibility data for D-Furaltadone against a range of Salmonella serovars would be invaluable for a more complete comparative assessment.

References

  • Biotransformation of furaltadone by pig hepatocytes and Salmonella typhimurium TA 100 bacteria, and the formation of protein-bound metabolites. Xenobiotica. Available at: [Link]

  • A Case of Antibiotic Resistant Salmonella Infection in Broiler Chicks. Journal of Veterinary and Applied Sciences. Available at: [Link]

  • Furazolidone resistance in Salmonella gallinarum: the relationship between in vitro and in vivo determinations of resistance. The Journal of Hygiene. Available at: [Link]

  • Furaltadone 6% - Salmonella - E. coli - by DAC. Pigeon Products International. Available at: [Link]

  • Furaltadone HCl in Poultry Health: Combating Disease with Precision. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The effect of furazolidone and furaltadone on drug metabolism in rats. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • P 170 deteRMination of fuRaLtadone and nifuRsoL residues in Poultry eggs by liquid chroMatograPhy- eLeCtRosPRay ioniZation tande. CABI Digital Library. Available at: [Link]

  • A Case of Antibiotic Resistant Salmonella Infection in Broiler Chicks. Journal of Veterinary and Applied Sciences. Available at: [Link]

  • J.2.7 Furaltadone HCI. Sico. Available at: [Link]

  • Evaluation of treatment and prophylaxis with nitrofurans and comparison with alternative antimicrobial agents in experimental Salmonella enterica Serovar enteritidis infection in chicks. Avian Pathology. Available at: [Link]

  • Molecular Characterization of nfsA and nfsB Genes in Furazolidone-Resistant Salmonella Spp. Isolated from Poultry Eggs. Gene, Gene, Gene. Available at: [Link]

Sources

Comparative Analysis of the Antibacterial Spectrum of Nitrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrofuran Renaissance

Nitrofurans are a class of synthetic antimicrobials characterized by a 5-nitro-2-furaldehyde core. Long overshadowed by fluoroquinolones and cephalosporins, they are experiencing a renaissance due to their unique "multiple-hit" mechanism of action which creates a high barrier to resistance. This guide provides a technical comparison of the primary nitrofurans—Nitrofurantoin , Furazolidone , Nitrofurazone , and Nifuratel —analyzing their antibacterial spectra, MIC profiles, and experimental handling requirements.

Mechanism of Action: The "Multiple-Hit" Hypothesis

Unlike antibiotics that target a single enzyme (e.g., fluoroquinolones targeting DNA gyrase), nitrofurans act as prodrugs. Their activity is dependent on reductive activation within the bacterial cell, leading to a cascade of damage.[1]

The Reductive Pathway

The specificity of nitrofurans arises from the requirement for bacterial nitroreductases (NTRs).[2] Mammalian cells lack the specific type I nitroreductases found in bacteria, conferring selective toxicity.

  • Entry: Passive diffusion across the bacterial membrane.

  • Activation: Type I nitroreductases (NfsA and NfsB in E. coli) reduce the 5-nitro group.

  • Intermediate Formation: Generation of highly reactive nitro-anion free radicals and hydroxylamines.

  • Target Engagement: These intermediates covalently bind to ribosomal proteins, DNA, RNA, and pyruvate metabolism enzymes.

Pathway Visualization

The following diagram illustrates the activation pathway and downstream effects.[3]

NitrofuranMechanism Prodrug Nitrofuran Prodrug (Inactive) Intermediates Reactive Intermediates (Nitro-anions, Hydroxylamines) Prodrug->Intermediates Reduction (NADH/NADPH dependent) NTR Nitroreductase (NfsA / NfsB) NTR->Prodrug Catalyzes Target_DNA DNA Damage (Strand Breakage) Intermediates->Target_DNA Target_Protein Protein Damage (Ribosomal Binding) Intermediates->Target_Protein Target_Metabolism Metabolic Block (Acetyl-CoA inhibition) Intermediates->Target_Metabolism Death Bacterial Cell Death Target_DNA->Death Target_Protein->Death Target_Metabolism->Death

Figure 1: The reductive activation pathway of nitrofurans. Specificity is driven by the bacterial nitroreductase enzymes (NfsA/NfsB).

Comparative Antibacterial Spectrum[4][5]

Spectrum Overview

Nitrofurans are generally bactericidal at therapeutic concentrations. They exhibit a broad spectrum but have distinct "holes" in coverage, particularly against organisms with intrinsic efflux pumps or specific resistance mechanisms (e.g., Proteus spp.).

FeatureNitrofurantoinFurazolidoneNitrofurazoneNifuratel
Primary Indication Urinary Tract Infections (UTI)GI Infections (H. pylori, Giardiasis)Topical (Burns, Wounds)Gynecological (Mixed infections)
Key Spectrum E. coli, Enterococcus, S. saprophyticusH. pylori, Salmonella, GiardiaBroad (Gram+/-), TrypanosomesGardnerella, Atopobium, Candida
Intrinsic Resistance Proteus, Serratia, PseudomonasPseudomonasPseudomonasLimited data on intrinsic resistance
Bioavailability High (Macrocyrstals improve tolerance)Low (stays in GI tract)Low (Topical)Moderate
Quantitative MIC Comparison (µg/mL)

The following data aggregates MIC50 and MIC90 values from standardized broth microdilution assays.

OrganismNitrofurantoin MIC50 / MIC90Furazolidone MIC50 / MIC90Nifuratel MIC50 / MIC90
Gram-Negative
Escherichia coli16 / 320.5 / 2.02 / 4
Klebsiella pneumoniae32 / 1282 / 164 / 32
Proteus mirabilis>128 (R)>64 (R)>64 (R)
Pseudomonas aeruginosa>128 (R)>128 (R)>128 (R)
Gram-Positive
Enterococcus faecalis (VRE)16 / 328 / 164 / 8
Staphylococcus aureus (MRSA)16 / 324 / 82 / 8
Staphylococcus saprophyticus8 / 16N/A<1 / 2
Other
Helicobacter pylori1 / 20.25 / 1N/A
Gardnerella vaginalisN/AN/A0.25 / 1

Note: (R) indicates intrinsic resistance.[4] Data aggregated from CLSI reference studies and recent comparative trials.

Comparative Analysis
  • Efficacy Leader: Nifuratel and Furazidin (an analog used in Eastern Europe) often demonstrate lower MICs (2-4x more potent) than Nitrofurantoin against E. coli and Staphylococci.

  • The "Proteus Gap": All nitrofurans struggle against Proteus and Serratia. This is likely due to intrinsic efflux mechanisms and lower affinity of their specific nitroreductases.

  • VRE Utility: Nitrofurantoin remains a critical option for Vancomycin-Resistant Enterococci (VRE) in cystitis, often retaining susceptibility when fosfomycin resistance emerges.

Experimental Protocols: Self-Validating Systems

To generate reproducible data with nitrofurans, strict adherence to pH and light protection is required. Nitrofurans are photosensitive and pH-dependent.

Protocol: High-Precision Broth Microdilution

Objective: Determine MIC with <1 log2 dilution error.

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Nitrofurans are poorly soluble in water.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • pH Buffer: HEPES (25 mM) adjusted to pH 7.2 - 7.4. Crucial: Activity drops significantly at pH > 8.0.

Workflow:

  • Stock Preparation: Dissolve nitrofuran powder in DMSO to 100x the highest desired final concentration. Protect from light (amber tubes).

  • Media Adjustment: Supplement CAMHB with HEPES. Verify pH is 7.2 ± 0.1.

  • Dilution: Perform serial 2-fold dilutions in CAMHB.

  • Inoculum: Prepare 5 x 10^5 CFU/mL bacterial suspension.

  • Incubation: 16-20 hours at 35°C ± 2°C in ambient air.

  • Validation:

    • Positive Control: Growth in drug-free media.

    • Negative Control:[5] No growth in sterile media.

    • Reference Strain:E. coli ATCC 25922 must yield Nitrofurantoin MIC of 4-16 µg/mL.[6]

Workflow Visualization

This diagram outlines the critical control points (CCPs) in the experimental workflow.

MIC_Protocol Start Start: Stock Preparation Solubility Dissolve in DMSO/DMF (Protect from Light) Start->Solubility MediaPrep Prepare CAMHB + HEPES Verify pH 7.2 - 7.4 Solubility->MediaPrep Dilution Serial 2-fold Dilution (Microtiter Plate) MediaPrep->Dilution Inoculum Add Inoculum (Target: 5x10^5 CFU/mL) Dilution->Inoculum Incubation Incubate 35°C, 16-20h (Aerobic) Inoculum->Incubation Readout Read MIC (No visible growth) Incubation->Readout QC QC Validation (E. coli ATCC 25922: 4-16 µg/mL) Readout->QC

Figure 2: Standardized susceptibility testing workflow for nitrofurans. Red borders indicate Critical Control Points (CCPs) where experimental error is most common.

Resistance and Clinical Implications[1][2][3][4][7][8][9][10][11]

Mechanisms of Resistance

Resistance to nitrofurans is chromosomal and non-transferable via plasmids, which explains the low prevalence of resistance despite decades of use.

  • Stepwise Mutation: Resistance requires sequential mutations in both nfsA and nfsB genes. A single mutation confers only low-level tolerance.

  • Fitness Cost: These mutations often incur a metabolic fitness cost to the bacteria, reducing virulence.

Cross-Resistance

There is near-complete cross-resistance within the class. A strain resistant to Nitrofurantoin due to nfsA/B loss will also be resistant to Furazolidone and Nifuratel. However, they show no cross-resistance with other classes like beta-lactams or fluoroquinolones.

Clinical Positioning
  • Uncomplicated Cystitis: Nitrofurantoin is the gold standard (First-line IDSA guidelines).

  • Recurrent UTI: Nifuratel shows promise due to lower impact on vaginal flora (Lactobacillus sparing) compared to Nitrofurantoin.

  • Helicobacter pylori: Furazolidone is a potent salvage therapy when clarithromycin/metronidazole fail.

References

  • Huttner, A., et al. (2015).[5] "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[7][8][9] Link

  • Gardiner, B. J., et al. (2019).[5] "Nitrofurantoin and Fosfomycin for Resistant Urinary Tract Infections: Old Drugs for Emerging Problems." Australian Prescriber. Link

  • Bielec, F., et al. (2023).[6][10] "Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing." Pathogens.[3][11][6][12][10][13][14] Link

  • Mendling, W., & Mailland, F. (2002). "Microbiological and pharmacotoxicological profile of nifuratel and its favourable risk/benefit ratio for the treatment of vulvo-vaginal infections." Arzneimittelforschung. Link

Sources

Bridging the Gap: An In-Depth Technical Guide to the In Vitro and In Vivo Correlation of D-Furaltadone Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary antimicrobial agents, the nitrofuran class of drugs, including D-Furaltadone hydrochloride, holds a significant place in historical therapeutic applications.[1] This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of D-Furaltadone hydrochloride, delving into its mechanism of action, established experimental data, and the critical challenges in correlating laboratory findings with clinical outcomes. As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding of the experimental choices and the inherent complexities of translating in vitro potency to in vivo success.

D-Furaltadone Hydrochloride: A Mechanistic Overview

D-Furaltadone hydrochloride is a synthetic nitrofuran antibiotic recognized for its broad-spectrum activity against various bacterial and protozoal pathogens.[1] Its primary application has been in the veterinary field, particularly for treating infections in poultry such as coccidiosis, paratyphoid, and those caused by E. coli.[1][2][3]

The antibacterial efficacy of D-Furaltadone stems from its unique mechanism of action. Upon entering the bacterial cell, the nitro group of the furan ring is metabolically activated by bacterial nitroreductases. This process generates highly reactive intermediates that indiscriminately damage bacterial DNA and RNA by inducing strand breaks.[4] This disruption of genetic material inhibits essential cellular processes like replication and transcription, ultimately leading to bacterial cell death.[4]

cluster_bacterium Bacterial Cell D-Furaltadone D-Furaltadone Nitroreductases Nitroreductases D-Furaltadone->Nitroreductases Metabolic Activation Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates DNA_RNA Bacterial DNA & RNA Reactive_Intermediates->DNA_RNA Attacks Damage Strand Breaks & Damage DNA_RNA->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death

Caption: Mechanism of action of D-Furaltadone.

In Vitro Efficacy: Gauging the Intrinsic Activity

The foundational assessment of any antimicrobial agent's efficacy begins with in vitro susceptibility testing. These assays determine the minimum concentration of a drug required to inhibit the visible growth of a microorganism.

Standardized Susceptibility Testing

The most common methods for determining the in vitro activity of antibiotics like D-Furaltadone hydrochloride are broth microdilution and agar dilution.[5] These methods are guided by standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of D-Furaltadone Hydrochloride Stock Solution: A stock solution is prepared in a suitable solvent (e.g., DMSO or water) at a concentration significantly higher than the anticipated MIC range. The solution is then sterilized by filtration.[5]

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the D-Furaltadone hydrochloride stock solution are made in an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland standard. This standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.

  • Incubation: The inoculated microtiter plates are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of D-Furaltadone hydrochloride that completely inhibits visible bacterial growth.

Known In Vitro Activity of D-Furaltadone
PathogenMIC Range (µg/mL)Data Availability
Escherichia coliNot readily availableGeneral susceptibility noted in older literature[1][7]
Salmonella spp.Not readily availableEffective in treating paratyphoid infections[1][3]
Vibrio fetusNot readily availableMarked in vitro activity reported[3]
CoccidiaNot applicable (protozoa)Effective in treating coccidiosis[1]

Note: The lack of recent, publicly available, and standardized MIC data for D-Furaltadone is a significant limitation, likely due to its restricted use in food-producing animals in many countries.[8][9]

In Vivo Efficacy: Performance in a Biological System

In vivo studies are crucial for evaluating a drug's therapeutic potential in a complex biological system, accounting for factors such as absorption, distribution, metabolism, and excretion (ADME).[10]

Animal Models in D-Furaltadone Efficacy Studies

Given its primary use in poultry, avian models have been central to assessing the in vivo efficacy of D-Furaltadone.[3][7] Rodent models are also commonly used in early-stage drug development to assess efficacy and toxicity.[11]

Experimental Protocol: Chicken Infection Model for Efficacy Assessment

  • Animal Selection and Acclimatization: A specific line of chickens (e.g., low antibody-response line) is selected and allowed to acclimatize to the experimental conditions.[7]

  • Challenge: The chickens are experimentally infected with a pathogenic strain of bacteria, such as Escherichia coli.[7]

  • Treatment Administration: D-Furaltadone hydrochloride is administered to the treatment group, typically through feed or drinking water at a specified concentration (e.g., mg/kg of feed).[7] A control group receives no treatment.

  • Efficacy Endpoints: The effectiveness of the treatment is evaluated based on various endpoints, including:

    • Clinical Signs: Reduction in the severity of disease symptoms.

    • Weight Gain: Comparison of weight gain between treated and control groups.[7]

    • Bacterial Load: Quantification of bacteria in target tissues (e.g., kidneys, liver) at the end of the study.

    • Mortality/Survival Rates: Comparison of survival rates between groups.

Documented In Vivo Efficacy of D-Furaltadone

Studies in chickens have demonstrated the in vivo efficacy of D-Furaltadone in treating bacterial infections. For instance, in chickens challenged with E. coli, a significantly higher percentage of birds treated with D-Furaltadone gained weight compared to the untreated control group.[7] It has also been reported to be effective against chronic respiratory disease complex in chickens.[3]

However, the pharmacokinetics of D-Furaltadone present a challenge. It is rapidly metabolized in animals, with a reported half-life of 35 minutes in goats in vivo and even shorter in liver homogenates.[12] This rapid degradation can impact its bioavailability and sustained therapeutic effect.

The Correlation Conundrum: Bridging In Vitro and In Vivo Data

A direct and simple correlation between in vitro MIC values and in vivo therapeutic success is often elusive.[10] This is particularly true for nitrofurans like D-Furaltadone. Several factors contribute to this disconnect:

  • Pharmacokinetics (ADME): The rapid metabolism and excretion of D-Furaltadone mean that the sustained drug concentrations at the site of infection may be difficult to achieve and may not directly correspond to the static concentrations used in in vitro assays.[10][12]

  • Protein Binding: In the bloodstream and tissues, drugs can bind to proteins, rendering the bound fraction inactive. The unbound, free drug is responsible for the antimicrobial effect. This is a factor not accounted for in standard MIC testing.[10]

  • Host Immune System: The in vivo environment involves the host's immune response, which can act synergistically with an antimicrobial agent to clear an infection. This host contribution is absent in in vitro settings.

  • Drug Solubility and Formulation: The solubility and formulation of a drug can significantly impact its absorption and distribution in vivo, which can be a limiting factor even for compounds with potent in vitro activity.[13][14]

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome cluster_factors Confounding Pharmacokinetic & Pharmacodynamic Factors MIC MIC Determination (Broth/Agar Dilution) Efficacy Clinical Efficacy (e.g., Bacterial Clearance, Survival) MIC->Efficacy Correlation is NOT always direct ADME Absorption, Distribution, Metabolism, Excretion ADME->Efficacy ProteinBinding Plasma Protein Binding ProteinBinding->Efficacy ImmuneResponse Host Immune Response ImmuneResponse->Efficacy Solubility Drug Solubility & Formulation Solubility->Efficacy

Caption: Factors influencing the in vitro-in vivo correlation.

Alternative Antimicrobial Agents

The use of D-Furaltadone and other nitrofurans in food-producing animals has been banned in many regions, including the European Union and the United States, due to concerns about their potential carcinogenic effects on humans.[8][9][15] This has necessitated the use of alternative antimicrobial agents. The choice of an alternative depends on the specific pathogen and the site of infection. Some classes of antibiotics used in veterinary medicine for similar indications include:

  • Tetracyclines: Broad-spectrum antibiotics effective against a range of Gram-positive and Gram-negative bacteria.

  • Macrolides: Effective against Gram-positive bacteria and some Gram-negative bacteria.

  • Fluoroquinolones: Broad-spectrum antibiotics with good tissue penetration.

  • Sulfonamides: Often used in combination with trimethoprim for a synergistic effect.

The efficacy of these alternatives would need to be assessed on a case-by-case basis, considering local resistance patterns and regulatory approvals.

Conclusion

D-Furaltadone hydrochloride is a nitrofuran antibiotic with a well-defined mechanism of action and historically demonstrated in vitro and in vivo efficacy, particularly in poultry. However, a direct quantitative correlation between its in vitro potency (MIC) and in vivo performance is challenging to establish due to its rapid metabolism and the complex interplay of pharmacokinetic and pharmacodynamic factors. The limited availability of recent, standardized data, largely a consequence of its ban in food-producing animals, further complicates a direct comparison with modern alternatives. For researchers and drug development professionals, the case of D-Furaltadone serves as a valuable illustration of the critical need to integrate in vitro data with a thorough understanding of a compound's in vivo behavior to predict its therapeutic success.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Furaltadone Hydrochloride: A Potent Antibacterial and Antiprotozoal Agent for Veterinary and Research Applications.
  • Mohammad, N. S., et al. (2025). Biotransformation of Furaltadone, Furazolidone and Nitrofurazone using Aspergillus Tamarii isolate TN-7 : in Vitro Residual Identification and Quantification by HPLC-DAD. ResearchGate.
  • Alagesan, V., et al. (2023). Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode. MDPI.
  • Nakagawa, S., et al. (2021). In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model. Journal of Infection and Chemotherapy, 27(2), 250-255. Available from: [Link]

  • Gross, W. B. (1984). Combined effects of deoxycorticosterone and furaltadone on Escherichia coli infection in chickens. American Journal of Veterinary Research, 45(5), 963-966. Available from: [Link]

  • Mulat, T., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega. Available from: [Link]

  • Meizheng Bio-Tech. Furaltadone ELISA Test Kit for Meat, Seafood, Liver and Egg.
  • Benchchem. Furaltadone Hydrochloride: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria.
  • Singh, S., et al. (2020). Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens. Journal of Antimicrobial Chemotherapy, 75(2), 359-368. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Furaltadone HCl: Mechanism of Action and Biological Activity.
  • Ng, L. L., Bevill, R. F., Jr, & Perkins, E. G. (1984). In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals. Journal of Pharmaceutical Sciences, 73(3), 293–297. Available from: [Link]

  • Shapiro, A. B. (2020). Correlation between in vitro and in vivo studies?. ResearchGate. Available from: [Link]

  • Mulat, T., et al. (2021). In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. Molecules, 26(11), 3345. Available from: [Link]

  • National Center for Biotechnology Information. Furaltadone. PubChem Compound Database. Available from: [Link]

  • Bierer, B. W., & Eleazer, T. H. (1967). Furaltadone Hydrochloride in Treatment of Avian Vibrionic Hepatitis and Chronic Respiratory Disease Complex in Chickens. Avian Diseases, 11(3), 430-434. Available from: [Link]

  • Daniel Thangadurai, T., et al. (2023). Surface-designed AuNPs-based fluorescent probe for ultra-sensitive detection of oral poultry antibacterial drug furaltadone via intermolecular hydrogen bonding. RSC Advances, 13(36), 25383-25393. Available from: [Link]

  • Ali, B. H., et al. (2000). The effect of furazolidone and furaltadone on drug metabolism in rats. Veterinary Research, 31(5), 485-492. Available from: [Link]

  • da Costa, M. P., et al. (2007). Determination of the furaltadone metabolite 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ) using liquid chromatography coupled to electrospray tandem mass spectrometry during the nitrofuran crisis in Portugal. Journal of Chromatography B, 857(2), 341-345. Available from: [Link]

  • AMR.Solutions. (2020). FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes). Available from: [Link]

  • Wikipedia. Furaltadone. Available from: [Link]

  • De Ruyck, H., et al. (2015). Multi-residue monitoring for the simultaneous determination of five nitrofurans (furazolidone, furaltadone, nitrofurazone, nitrofurantoine, nifursol) in poultry muscle tissue through the detection of their five major metabolites (AOZ, AMOZ, SEM, AHD, DNSAH) by liquid chromatography coupled to electrospray tandem mass spectrometry - In-house validation in line with Commission. Journal of Chromatography A, 1429, 294-306. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.